molecular formula C8H9NO2 B1676473 METHYL N-PHENYLCARBAMATE CAS No. 2603-10-3

METHYL N-PHENYLCARBAMATE

Cat. No.: B1676473
CAS No.: 2603-10-3
M. Wt: 151.16 g/mol
InChI Key: IAGUPODHENSJEZ-UHFFFAOYSA-N
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Description

Methyl phenylcarbamate is a biochemical.

Properties

IUPAC Name

methyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGUPODHENSJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00180674
Record name Methyl phenylcarbamate
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Molecular Weight

151.16 g/mol
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CAS No.

2603-10-3
Record name Carbamic acid, N-phenyl-, methyl ester
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Record name Methyl phenylcarbamate
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Record name Methyl phenylcarbamate
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Record name Methyl phenylcarbamate
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Record name Methyl phenylcarbamate
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Record name METHYL PHENYLCARBAMATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl N-Phenylcarbamate. The information herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a structured format for ease of reference, and detailed experimental protocols for key properties are described.

Core Physicochemical Properties

This compound is a chemical compound with the molecular formula C₈H₉NO₂.[1] It is also known by other names such as methyl carbanilate and N-phenylcarbamic acid methyl ester.[1] In its pure form, it exists as a white to light yellow or light red crystalline powder at room temperature.[2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound:

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Melting Point 47 °C[3][4]
Boiling Point 126 °C at 10 mmHg[3]
Appearance White to light yellow/red powder to crystal[3]
Solubility More soluble in organic solvents than in water.[2]
LogP (Octanol/Water Partition Coefficient) 1.24[5]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on established experimental methodologies. Below are detailed protocols for the key properties listed above.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[4] The sample should be tightly packed to a height of 1-2 mm.[4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[2]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[2][6]

  • Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][7]

Boiling Point Determination

The boiling point provides information about the volatility of a substance. For compounds that may decompose at their atmospheric boiling point, it is often determined under reduced pressure.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a fusion tube.[5] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[8]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[1]

  • Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[1]

  • Observation and Measurement: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[1][8]

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its formulation, purification, and in predicting its behavior in biological systems.

Methodology: Qualitative Solubility Testing

  • Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[9]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added to the test tube in portions.[9]

  • Observation: After each addition of the solvent, the test tube is vigorously shaken.[9] The compound is classified as soluble if it completely dissolves. If the compound is soluble in water, its effect on litmus (B1172312) paper can be tested to determine its acidic or basic nature.[3]

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarity, such as water, diethyl ether, 5% sodium hydroxide (B78521) solution, 5% sodium bicarbonate solution, and 5% hydrochloric acid solution, to build a comprehensive solubility profile.[3][9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

Physicochemical_Characterization_Workflow start Start: Obtain Pure Sample of this compound physical_state Determine Physical State (Solid, Liquid, Gas) start->physical_state melting_point Melting Point Determination physical_state->melting_point If Solid boiling_point Boiling Point Determination physical_state->boiling_point If Liquid solubility Solubility Profiling (Aqueous & Organic Solvents) melting_point->solubility boiling_point->solubility logp LogP Determination (Octanol-Water Partitioning) solubility->logp spectroscopy Spectroscopic Analysis (NMR, IR, MS) logp->spectroscopy data_analysis Data Analysis and Structure Confirmation spectroscopy->data_analysis end End: Complete Physicochemical Profile data_analysis->end

Physicochemical Characterization Workflow

References

Spectroscopic Data of Methyl N-Phenylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl N-phenylcarbamate, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.38Multiplet2HAromatic protons (ortho to -NH)
~7.30Multiplet2HAromatic protons (meta to -NH)
~7.06Multiplet1HAromatic proton (para to -NH)
~6.79Singlet (broad)1HN-H proton
~3.77Singlet3HO-CH₃ protons

Note: The chemical shifts of aromatic protons can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment
~154C=O (Carbamate carbonyl)
~138Aromatic C (quaternary, attached to N)
~129Aromatic C-H (meta)
~123Aromatic C-H (para)
~118Aromatic C-H (ortho)
~52O-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for this compound are summarized below.[1]

Frequency (cm⁻¹) Intensity Assignment
~3300Strong, sharpN-H stretch
~1730StrongC=O stretch (carbamate)
~1600, ~1500MediumC=C aromatic ring stretches
~1220StrongC-O stretch
~750, ~690StrongC-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1]

m/z Relative Intensity (%) Assignment
151High[M]⁺ (Molecular ion)
93High[C₆H₅NH₂]⁺ (Aniline fragment)
77Medium[C₆H₅]⁺ (Phenyl fragment)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

4.1.1. ¹H and ¹³C NMR

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typically 16-32 scans are acquired. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilan, TMS).

FT-IR Spectroscopy

A solid sample of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[1]

Mass Spectrometry

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is separated by HPLC before introduction into the mass spectrometer. Electron ionization (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.[1]

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the collective spectroscopic data.

Spectroscopic_Confirmation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Structure Structural Elucidation H_NMR ¹H NMR Structure This compound Structure Confirmed H_NMR->Structure Proton Environment (Aromatic, NH, OCH₃) C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton (Carbonyl, Aromatic, OCH₃) IR IR IR->Structure Functional Groups (N-H, C=O, C-O) MS Mass Spec MS->Structure Molecular Weight (151) & Fragmentation Pattern

Caption: Workflow for structural confirmation.

References

A Technical Guide to the Synthesis of Methyl N-Phenylcarbamate from Aniline and Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl N-phenylcarbamate (MPC) from aniline (B41778) and dimethyl carbonate (DMC), a key reaction in non-phosgene routes for isocyanate production. This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and a summary of reaction performance data.

Introduction

This compound is a crucial intermediate in the sustainable production of methylene (B1212753) diphenyl diisocyanate (MDI), a primary component in the manufacturing of polyurethanes. The traditional synthesis of MDI involves the use of highly toxic phosgene. The reaction of aniline with dimethyl carbonate presents a greener and safer alternative. This guide explores several effective catalytic systems for this process, offering insights into their performance and the reaction conditions required for optimal yield and selectivity.

Catalytic Systems and Performance

A variety of catalysts have been investigated for the synthesis of MPC from aniline and DMC. The choice of catalyst significantly influences the reaction's efficiency, affecting conversion rates, selectivity towards MPC, and the formation of byproducts. Key catalytic systems include cerium-based complex oxides, zinc-aluminum-cerium mixed oxides, lead compounds, and supported zirconia catalysts.

Data Summary

The following tables summarize the quantitative data from various studies, providing a comparative overview of the performance of different catalytic systems under optimized conditions.

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reaction Temperature (K)Reaction Time (h)Molar Ratio (Aniline:DMC)Reference
CuO-CeO2------[1]
Zn/Al/Ce Mixed Oxide (2.5% Ce)95.881.678.2---[2]
Pb(OAc)2·Pb(OH)29795-4531-[3]
ZrO2/SiO2 (1% ZrO2)98.6-79.8443.1571:20[4]
PbO/SiO2------[5]

Note: A hyphen (-) indicates that the specific data point was not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to serve as a guide for reproducing the synthesis of MPC.

General Procedure for Catalytic Synthesis of MPC

The synthesis is typically carried out in a batch reactor. The following is a generalized protocol:

  • Catalyst Loading: The catalyst is loaded into a high-pressure stainless steel autoclave reactor.

  • Reactant Addition: Aniline and dimethyl carbonate are added to the reactor in the desired molar ratio.

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then heated to the specified reaction temperature while stirring. The reaction is allowed to proceed for a set duration.

  • Product Collection and Analysis: After the reaction, the reactor is cooled to room temperature. The liquid products are collected and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of aniline and the selectivity and yield of this compound.

Specific Protocol using ZrO2/SiO2 Catalyst[4]
  • Reaction Setup: The reaction is conducted in a batch reactor with the following conditions:

    • Molar ratio of aniline to DMC: 1:20

    • Catalyst to aniline weight ratio: 25%

    • Loading of ZrO2 on SiO2 support: 1%

    • Reaction Temperature: 443.15 K

    • Reaction Time: 7 hours

  • Analysis: The products are analyzed to determine aniline conversion and MPC yield. Under these optimal conditions, an aniline conversion of 98.6% and an MPC yield of 79.8% were achieved.[4]

Reaction Pathway and Experimental Workflow

The synthesis of this compound from aniline and dimethyl carbonate proceeds through a primary reaction pathway with potential side reactions. Understanding this pathway and the experimental workflow is crucial for optimizing the synthesis.

Chemical Reaction Pathway

The primary reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of dimethyl carbonate, leading to the formation of this compound and methanol (B129727) as a byproduct. Common side reactions include the formation of N-methylaniline and N,N-dimethylaniline.

Reaction_Pathway Aniline Aniline Intermediate Intermediate Aniline->Intermediate + DMC NMA N-Methylaniline Aniline->NMA + DMC - CO2, -Methanol DMC Dimethyl Carbonate MPC This compound Intermediate->MPC - Methanol Methanol Methanol DMA N,N-Dimethylaniline NMA->DMA + DMC - CO2, -Methanol

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation and Characterization Start->Catalyst_Prep Reaction_Setup Reaction Setup (Autoclave) Catalyst_Prep->Reaction_Setup Reactant_Addition Addition of Aniline, DMC, and Catalyst Reaction_Setup->Reactant_Addition Reaction Controlled Heating and Stirring Reactant_Addition->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Product_Isolation Product Isolation (Filtration/Centrifugation) Cooling->Product_Isolation Analysis Product Analysis (GC, GC-MS) Product_Isolation->Analysis Data_Analysis Data Analysis (Conversion, Selectivity, Yield) Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for MPC synthesis.

Conclusion

The synthesis of this compound from aniline and dimethyl carbonate is a promising green alternative to traditional phosgene-based routes. The choice of catalyst is paramount to achieving high yields and selectivity. This guide provides a foundational understanding of the key catalytic systems and experimental considerations for researchers and professionals in the field of chemical synthesis and drug development. Further research into novel and more efficient catalysts will continue to advance the sustainability and economic viability of this important industrial process.

References

Synthesis of Methyl N-Phenylcarbamate: A Non-Phosgene Route from Phenylurea and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl N-phenylcarbamate (MPC) from phenylurea and methanol (B129727). This non-phosgene route offers a safer and more environmentally benign alternative to traditional methods that utilize highly toxic phosgene. This document details the reaction mechanism, the influence of various catalysts and solvents, and provides a general experimental protocol based on published literature.

Introduction

This compound is a crucial intermediate in the production of isocyanates, particularly methylene (B1212753) diphenyl diisocyanate (MDI), which is a key component in the manufacturing of polyurethanes. The conventional synthesis of isocyanates involves the use of phosgene, a highly toxic and corrosive gas. Consequently, developing non-phosgene routes to MPC is of significant interest. The reaction of phenylurea with methanol presents a promising alternative, offering a pathway that is both safer and more sustainable. This guide explores the key parameters of this synthesis, providing researchers with the necessary information to understand and implement this process.

Reaction Mechanism and Pathway

The synthesis of this compound from phenylurea and methanol is believed to proceed via a nucleophilic addition-elimination mechanism. Methanol acts as the nucleophile, attacking the carbonyl carbon of phenylurea. This is followed by the elimination of ammonia (B1221849) to yield the final product, this compound. The reaction can be influenced by both acidic and basic catalysts. Basic catalysts have been shown to enhance the selectivity towards MPC, while acidic catalysts tend to promote the formation of byproducts such as methyl carbamate (B1207046) and aniline.[1][2]

Reaction_Pathway Phenylurea Phenylurea Intermediate Tetrahedral Intermediate Phenylurea->Intermediate + Methanol Methanol Methanol Methanol->Intermediate MPC This compound Intermediate->MPC - Ammonia Ammonia Ammonia Intermediate->Ammonia Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants Charge Autoclave: Phenylurea, Methanol, Catalyst Purge Purge with Inert Gas (e.g., Argon) Reactants->Purge Pressurize Pressurize (if required) Purge->Pressurize Heat Heat to Reaction Temperature (e.g., 140-180 °C) with Stirring Pressurize->Heat React Maintain Temperature for Reaction Time (e.g., 4-7 h) Heat->React Cool Cool Reactor to Room Temperature React->Cool Depressurize Depressurize Reactor Cool->Depressurize Sample Collect Reaction Mixture Depressurize->Sample Analyze Analyze by GC-MS Sample->Analyze

References

In-depth Technical Guide: Solubility of Methyl N-Phenylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl N-phenylcarbamate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of a solid compound like this compound.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses both polar (the carbamate (B1207046) group) and non-polar (the phenyl ring) characteristics. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents. Generally, the solubility of solid compounds increases with temperature.[1]

Data Presentation: Solubility of this compound

SolventTemperatureSolubilitySource
Organic Solvents (General)Not SpecifiedMore soluble than in water[1]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[2]
Alcohols (e.g., Ethanol)Not SpecifiedLikely soluble
Ethers (e.g., Diethyl Ether)Not SpecifiedLikely soluble

*Note: The solubility in alcohols and ethers is inferred from the reported free solubility of the structurally similar compound, ethyl N-phenylcarbamate, in these solvents.[3]

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is reliable for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Conical flasks with stoppers

  • Analytical balance (accurate to ±0.0001 g)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solution reaches equilibrium saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the withdrawn sample to remove any undissolved microcrystals. A syringe filter with a membrane compatible with the organic solvent is recommended.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.

    • Record the exact weight of the dish with the solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the melting point of the compound (approximately 47°C). A vacuum oven can be used for more sensitive compounds or volatile solvents.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing steps until a constant weight is achieved, indicating complete removal of the solvent.

  • Data Calculation:

    • Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • Calculate the weight of the solvent in the sample by subtracting the weight of the dissolved solute from the total weight of the solution sample.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g solvent) or grams of solute per 100 mL of solvent ( g/100 mL solvent). To express in g/100 mL, the density of the solvent at the experimental temperature is required.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask and gravimetric method.

Solubility_Determination_Workflow A Preparation of Saturated Solution B Add excess this compound to a known volume of solvent A->B C Equilibrate at constant temperature with agitation (24-72h) B->C D Sample Withdrawal & Filtration C->D E Withdraw a known volume of supernatant D->E F Filter to remove undissolved solid E->F G Gravimetric Analysis F->G H Weigh a known volume of the filtered saturated solution G->H I Evaporate solvent in a drying oven H->I J Weigh dried solute until constant weight is achieved I->J K Data Calculation J->K L Calculate solubility (e.g., g/100mL) K->L

Solubility Determination Workflow

References

The Formation of Methyl N-Phenylcarbamate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Methyl N-phenylcarbamate (MPC) is a pivotal intermediate in the non-phosgene synthesis of isocyanates, which are crucial precursors for polyurethane production. Its formation is also a key step in the synthesis of various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the primary mechanisms governing the formation of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several routes, each with distinct mechanistic features, advantages, and disadvantages. The most prominent and industrially relevant pathways are detailed below.

Methoxycarbonylation of Aniline (B41778) with Dimethyl Carbonate (DMC)

This is a widely researched "green" alternative to traditional phosgene-based methods. The reaction involves the direct methoxycarbonylation of aniline using dimethyl carbonate, often in the presence of a heterogeneous or homogeneous catalyst.

Reaction Scheme:

Aniline + Dimethyl Carbonate → this compound + Methanol (B129727)

Mechanism:

The catalytic synthesis of MPC from aniline and DMC is a prominent non-phosgene route.[1][2] The reaction is typically catalyzed by metal oxides or ionic liquids.[1][2] The mechanism on a solid catalyst, such as Ce-based complex oxides, is believed to involve the following steps[1]:

  • Adsorption of Reactants: Both aniline and dimethyl carbonate adsorb onto the active sites of the catalyst surface. Lewis acid sites on the catalyst are thought to play a crucial role in activating the carbonyl group of DMC.[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the adsorbed aniline molecule performs a nucleophilic attack on the activated carbonyl carbon of DMC.

  • Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton is transferred from the nitrogen atom to one of the methoxy (B1213986) groups, followed by the elimination of a methanol molecule to yield the final product, this compound.

  • Desorption: The MPC and methanol products desorb from the catalyst surface, regenerating the active sites.

Side reactions in this process include the N-methylation of aniline to form N-methylaniline (NMA) and N,N-dimethylaniline (DMA).[3]

One-Pot Synthesis from Aniline, Urea (B33335), and Methanol

This method represents another environmentally benign approach to MPC synthesis. The reaction pathway is highly dependent on the presence or absence of a catalyst.[4]

Reaction Scheme:

Aniline + Urea + Methanol → this compound + Ammonia

Mechanism:

The one-pot synthesis of MPC from aniline, urea, and methanol can proceed through different intermediates depending on the reaction conditions.[4]

  • Uncatalyzed Pathway (via Phenylurea intermediate): In the absence of a catalyst, the reaction is believed to proceed primarily through a phenylurea intermediate.[4]

    • Aniline reacts with urea to form phenylurea and ammonia.

    • Phenylurea then reacts with methanol to produce this compound and regenerate ammonia.

  • Catalyzed Pathway (via Methyl Carbamate (B1207046) intermediate): In the presence of a catalyst like γ-Al2O3, the reaction path shifts to proceed through a methyl carbamate intermediate.[4]

    • Urea reacts with methanol to form methyl carbamate and ammonia.

    • Methyl carbamate then reacts with aniline to yield this compound and ammonia.

Alcoholysis of N,N'-Diphenylurea

This pathway involves the reaction of N,N'-diphenylurea with methanol. It is often a subsequent step in processes where diphenylurea is first synthesized.

Reaction Scheme:

N,N'-Diphenylurea + Methanol → this compound + Aniline

Mechanism:

The alcoholysis of N,N'-diphenylurea with methanol is typically catalyzed by a suitable catalyst. The mechanism involves the nucleophilic attack of methanol on one of the carbonyl carbons of diphenylurea, leading to the cleavage of a C-N bond and the formation of MPC and aniline.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the various synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Catalytic Synthesis of MPC from Aniline and Dimethyl Carbonate

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Temperature (°C)Time (h)DMC/Aniline Molar RatioReference
CuO–CeO279.286.7-170720[6]
Zn(OAc)2-[bmim]PF699.899.1---3[2]
Zn/Al/Ce mixed oxide (2.5% Ce)95.881.678.2---[7]
ZrO2/SiO298.6-79.8170720[3]
Pb(OAc)2·Pb(OH)29795-1801-[2]

Table 2: One-Pot Synthesis of MPC from Aniline, Urea, and Methanol

CatalystAniline Conversion (%)MPC Selectivity (%)Temperature (°C)Reference
KNO3 modified zeolite HY93.182.6-[8]

Table 3: Synthesis of MPC from N,N'-Diphenylurea and Nitrobenzene

CatalystN,N'-Diphenylurea Conversion (%)Nitrobenzene Conversion (%)Moles of MPC formedTemperature (°C)Time (h)Reference
K2PdBr4/I2/Et3N303815 mmols1806[5]

Experimental Protocols

The following are representative experimental protocols for the key synthesis pathways.

Protocol 1: Synthesis of MPC from Aniline and Dimethyl Carbonate using a CuO-CeO2 Catalyst

Catalyst Preparation (Mechanical Mixing Method):

  • Commercial CuO and CeO2 powders are weighed in the desired ratio.

  • The powders are intimately mixed by grinding in an agate mortar for a specified period to ensure homogeneity.

  • The resulting mixed oxide catalyst is then calcined at a specific temperature in air before use.

Reaction Procedure:

  • A high-pressure autoclave is charged with aniline, dimethyl carbonate (e.g., a molar ratio of 20:1 DMC to aniline), and the prepared CuO-CeO2 catalyst (e.g., 0.25 g of catalyst per gram of aniline).[6]

  • The autoclave is sealed and purged with an inert gas (e.g., nitrogen) several times to remove air.

  • The reaction mixture is heated to the desired temperature (e.g., 170 °C) with constant stirring.[6]

  • The reaction is allowed to proceed for a set duration (e.g., 7 hours).[6]

  • After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the solid catalyst.

  • The filtrate is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of aniline and the selectivity to this compound.

Protocol 2: One-Pot Synthesis of MPC from Aniline, Urea, and Methanol

Reaction Procedure:

  • A stainless-steel autoclave is charged with aniline, urea, methanol, and a catalyst (e.g., KNO3 modified zeolite HY).[8]

  • The autoclave is sealed and purged with an inert gas.

  • The mixture is heated to the reaction temperature under autogenous pressure with vigorous stirring.

  • After the desired reaction time, the reactor is cooled down.

  • The product mixture is collected and filtered to separate the catalyst.

  • The composition of the liquid product is analyzed by GC or HPLC using an internal standard to quantify the reactants and products.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and their relationships.

G Mechanism of MPC Synthesis from Aniline and DMC cluster_catalyst Catalyst Surface Aniline_ads Aniline (adsorbed) Intermediate Tetrahedral Intermediate Aniline_ads->Intermediate Nucleophilic Attack DMC_ads DMC (adsorbed) (Carbonyl activated) DMC_ads->Intermediate Methanol Methanol Intermediate->Methanol MPC This compound Intermediate->MPC Proton Transfer & Methanol Elimination Aniline Aniline Aniline->Aniline_ads Adsorption DMC Dimethyl Carbonate DMC->DMC_ads Adsorption

Caption: Catalytic cycle for MPC synthesis from aniline and DMC.

G Reaction Pathways in One-Pot MPC Synthesis cluster_uncatalyzed Uncatalyzed Pathway cluster_catalyzed Catalyzed Pathway (e.g., γ-Al2O3) Aniline Aniline Phenylurea Phenylurea Intermediate Aniline->Phenylurea MethylCarbamate Methyl Carbamate Intermediate Aniline->MethylCarbamate Urea Urea Urea->Phenylurea Urea->MethylCarbamate Methanol Methanol Methanol->Phenylurea Methanol->MethylCarbamate MPC This compound Phenylurea->MPC MethylCarbamate->MPC

Caption: Comparison of uncatalyzed and catalyzed pathways for one-pot MPC synthesis.

This guide provides a foundational understanding of the mechanisms behind this compound formation. For professionals in drug development and materials science, a thorough grasp of these pathways is essential for optimizing reaction conditions, improving yields, and developing novel, sustainable synthetic routes. Further research into catalyst development and process intensification will continue to enhance the efficiency and environmental friendliness of MPC production.

References

METHYL N-PHENYLCARBAMATE thermal stability and decomposition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl N-Phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound (MPC). The information compiled herein is curated from scientific literature to support research, development, and handling of this compound.

Executive Summary

This compound is a key intermediate in non-phosgene routes for the production of phenyl isocyanate. Its thermal stability is a critical parameter for optimizing synthesis reactions, ensuring safe storage, and defining processing conditions. The primary thermal decomposition pathway for MPC involves a unimolecular elimination to yield phenyl isocyanate and methanol (B129727). However, side reactions can occur, leading to the formation of byproducts such as aniline (B41778) and N,N'-diphenylurea (DPU). Understanding the kinetics and mechanisms of these reactions is essential for maximizing product yield and purity. This guide details the thermal behavior of MPC, presents quantitative kinetic and thermal data, outlines relevant experimental protocols, and visualizes the decomposition pathways.

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For MPC, TGA is used to determine the onset temperature of decomposition, which is the temperature at which mass loss begins.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify thermal transitions such as melting and to determine the enthalpy of these transitions.

Quantitative Thermal and Kinetic Data

The following tables summarize the available quantitative data regarding the thermal decomposition of this compound.

Table 1: Thermal Decomposition Temperature Data

ParameterValueNotes
Onset Decomposition Temp. (Tonset)205 - 250 °CEstimated range based on analogous methyl N-alkyl/aryl carbamates.[1][2]

Table 2: Kinetic Parameters for the Decomposition of MPC to Phenyl Isocyanate

ParameterValueConditionsReference
Reaction OrderPseudo-first-orderSolvent: Chlorobenzene (B131634); High Pressure[3]
Activation Energy (Ea)71.28 kJ/molSolvent: Chlorobenzene; High Pressure[3]
Arrhenius Factor (A)2.74 × 105 min-1Solvent: Chlorobenzene; High Pressure[3]

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound can proceed through multiple pathways. The primary pathway is a reversible unimolecular elimination reaction. Competing side reactions can lead to the formation of aniline and N,N'-diphenylurea (DPU).

Primary Decomposition Pathway

The main decomposition route for MPC is the cleavage of the carbamate (B1207046) bond to form phenyl isocyanate (PI) and methanol.[3] This reaction is reversible, and in industrial applications, methanol is often removed (e.g., by a flow of inert gas) to drive the equilibrium toward the products.[3]

MPC ⇌ Phenyl Isocyanate + Methanol

Secondary Decomposition and Side Reactions

Two significant side products are often observed: aniline and N,N'-diphenylurea (DPU).

  • Aniline Formation: Studies on analogous N-arylcarbamates suggest that a competing pathway can lead to the formation of the corresponding amine (aniline), carbon dioxide, and an olefin.[3] This pathway involves the decarboxylation of the carbamate.

  • N,N'-Diphenylurea (DPU) Formation: DPU is formed from the reaction between phenyl isocyanate (from the primary decomposition pathway) and aniline (from the secondary pathway).[4] This is a consecutive reaction where the products of initial decomposition steps react with each other.

The interrelation of these pathways is visualized in the diagram below.

DecompositionPathway MPC This compound (MPC) PI Phenyl Isocyanate (PI) MPC->PI Primary Pathway (Reversible Elimination) Aniline Aniline MPC->Aniline Side Pathway 1 (Decarboxylation) MeOH Methanol PI->P1 CO2_Alkene CO2 + Other Products Aniline->P1 DPU N,N'-Diphenylurea (DPU) P1->DPU Side Pathway 2 (Consecutive Reaction)

Figure 1: Thermal decomposition pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the thermal stability and decomposition of MPC.

Protocol for Thermogravimetric Analysis (TGA)

This protocol describes a standard method for determining the thermal stability of a solid organic compound like MPC.[5]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Setup: Place the sample crucible into the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the mass percentage versus temperature. Determine the onset temperature of decomposition (Tonset) from the curve, defined as the temperature at which a significant deviation from the baseline mass is first observed.[6]

Protocol for Differential Scanning Calorimetry (DSC)

This protocol outlines a standard procedure for analyzing the thermal transitions of MPC.[5]

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan.

  • Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample at a constant rate of 10 °C/min to a temperature above its expected melting point but below the onset of decomposition (e.g., 100 °C) to observe the melting endotherm.

    • For decomposition analysis, a separate run may be performed by heating to a higher temperature (e.g., 300 °C).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events. The melting point (Tm) is determined from the onset or peak of the melting endotherm.

Protocol for Kinetic Study of Thermal Decomposition

This protocol describes a common experimental setup for studying the decomposition kinetics of MPC in the liquid phase.[3]

  • Reactor Setup:

    • Charge a high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and inlet/outlet ports.

    • The reactor should be connected to an inert gas source (e.g., nitrogen) and a back-pressure valve to maintain constant pressure and allow for the removal of volatile products.

  • Reaction Mixture Preparation: Prepare a solution of this compound in a high-boiling, inert solvent (e.g., chlorobenzene or diphenyl ether) at a known concentration.

  • Experimental Procedure:

    • Add the reaction mixture to the autoclave.

    • Seal the reactor and purge it with nitrogen gas to remove air.

    • Pressurize the reactor with nitrogen to the desired reaction pressure (e.g., 0.4-1.0 MPa).

    • Begin stirring and heat the reactor to the target reaction temperature (e.g., 200-240 °C).

    • Maintain a constant flow of nitrogen gas through the reactor headspace to continuously remove the methanol produced, preventing the reverse reaction.

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots of the reaction mixture through a sampling port.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling).

    • Analyze the concentration of MPC and the products (e.g., phenyl isocyanate) using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of MPC versus time to determine the reaction rate. Use this data to establish the reaction order and calculate the rate constant (k) at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) can then be used to determine the activation energy (Ea) and the pre-exponential factor (A).

The general workflow for this type of kinetic study is illustrated below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Data Processing prep_solution Prepare MPC Solution in Solvent prep_reactor Charge & Seal Reactor prep_solution->prep_reactor purge Purge with N2 prep_reactor->purge heat Heat to Target Temp. & Pressurize purge->heat run Run Reaction with N2 Sweep heat->run sample Withdraw Aliquots at Timed Intervals run->sample quench Quench Reaction sample->quench analyze Analyze via HPLC/GC quench->analyze plot Plot Concentration vs. Time analyze->plot kinetics Determine Rate Law & Kinetic Parameters plot->kinetics

Figure 2: General experimental workflow for a kinetic study of MPC decomposition.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methylene Diphenyl Diisocyanate (MDI) via a Phosgene-Free Route Using Methyl N-Phenylcarbamate as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methylene (B1212753) diphenyl diisocyanate (MDI) is a crucial component in the production of polyurethanes, which are used in a wide array of applications, from foams and elastomers to coatings and adhesives. The traditional synthesis of MDI involves the use of highly toxic phosgene. This has driven the development of safer, phosgene-free routes. One of the most viable green alternatives involves the use of methyl N-phenylcarbamate (MPC) as a key intermediate. This application note provides detailed protocols and quantitative data for the three main stages of this synthesis: the formation of MPC, its subsequent condensation with formaldehyde (B43269) to yield dimethyl methylene diphenyl dicarbamate (MDC), and the final thermal decomposition of MDC to produce MDI.[1][2][3]

Overall Reaction Pathway:

The phosgene-free synthesis of MDI from aniline (B41778) and dimethyl carbonate (DMC) via this compound (MPC) can be summarized in the following three steps:[1][2][3]

  • Synthesis of this compound (MPC): Aniline reacts with dimethyl carbonate in the presence of a catalyst to form MPC.

  • Synthesis of Dimethyl Methylene Diphenyl Dicarbamate (MDC): MPC undergoes condensation with formaldehyde, catalyzed by an acid, to produce MDC.

  • Synthesis of Methylene Diphenyl Diisocyanate (MDI): MDC is thermally decomposed to yield the final MDI product and methanol (B129727) as a byproduct.

MDI_Synthesis_Workflow A Aniline MPC This compound (MPC) A->MPC DMC Dimethyl Carbonate DMC->MPC Catalyst1 Catalyst (e.g., Zn(OAc)₂/AC) Catalyst1->MPC MPC_ref MPC Formaldehyde Formaldehyde MDC Dimethyl Methylene Diphenyl Dicarbamate (MDC) Formaldehyde->MDC Catalyst2 Catalyst (e.g., ZnCl₂) Catalyst2->MDC MDC_ref MDC MPC_ref->MDC Catalyst3 Catalyst (e.g., Zinc Powder) MDI Methylene Diphenyl Diisocyanate (MDI) Catalyst3->MDI Methanol Methanol (byproduct) MDC_ref->MDI Thermal Decomposition

Fig. 1: Overall workflow for the phosgene-free synthesis of MDI.

Step 1: Synthesis of this compound (MPC)

This step involves the reaction of aniline with dimethyl carbonate (DMC) to produce this compound. Several catalysts have been shown to be effective for this reaction.

Quantitative Data for MPC Synthesis:

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reaction Temperature (°C)Reaction Time (h)Reference
Zn(OAc)₂/AC-9878--[1][2]
Zn/Al/Ce mixed oxide95.881.678.2--[4]
Pb(OAc)₂·Pb(OH)₂9795-1801[5]

Experimental Protocol for MPC Synthesis using Zn/Al/Ce Mixed Oxide Catalyst:

This protocol is based on the findings for the synthesis of MPC using a Zn/Al/Ce mixed oxide catalyst derived from hydrotalcite-like precursors.[4]

Materials:

  • Aniline

  • Dimethyl Carbonate (DMC)

  • Zn/Al/Ce mixed oxide catalyst

  • Ethanol (for catalyst washing)

  • Nitrogen gas

Equipment:

  • High-pressure autoclave reactor with magnetic stirring

  • Temperature controller

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: The Zn/Al/Ce hydrotalcite-like precursors are prepared via coprecipitation and subsequently calcined to form the mixed oxide catalyst.

  • Reaction Setup: The autoclave reactor is charged with aniline, dimethyl carbonate, and the Zn/Al/Ce mixed oxide catalyst.

  • Reaction Conditions: The reactor is sealed, purged with nitrogen gas, and then pressurized. The reaction mixture is heated to the desired temperature with constant stirring for the specified reaction time.

  • Product Analysis: After the reaction, the reactor is cooled to room temperature, and the pressure is released. The product mixture is filtered to remove the catalyst. The filtrate is then analyzed by gas chromatography to determine the conversion of aniline and the selectivity and yield of MPC.

  • Catalyst Recycling: The recovered catalyst can be washed with ethanol, dried, and reused in subsequent reactions.

Step 2: Synthesis of Dimethyl Methylene Diphenyl Dicarbamate (MDC)

In this stage, the previously synthesized MPC is condensed with formaldehyde in the presence of an acid catalyst to form dimethyl methylene diphenyl dicarbamate.

Quantitative Data for MDC Synthesis:

CatalystMPC Conversion (%)MDC Selectivity (%)MDC Yield (%)Reaction Temperature (°C)Reaction Time (h)SolventReference
Zinc Chloride--87.4--Nitrobenzene[1][2]
Tungstophosphoric acid / Montmorillonite K30--75.5904-[6]
Sulfuric Acid (30%)99.081.6-953.5-[7]

Experimental Protocol for MDC Synthesis using Sulfuric Acid Catalyst:

This protocol is based on the synthesis of MDC from MPC and trioxane (B8601419) (a stable source of formaldehyde) using sulfuric acid as a catalyst.[7]

Materials:

  • This compound (MPC)

  • Trioxane

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer is charged with this compound, trioxane, and a solution of sulfuric acid.

  • Reaction Conditions: The reaction mixture is heated to 95°C with vigorous stirring for 3.5 hours under reflux.

  • Product Isolation and Analysis: After the reaction is complete, the mixture is cooled to room temperature. The solid product is collected by filtration, washed with deionized water until the filtrate is neutral, and then dried. The conversion of MPC and the selectivity of MDC are determined by HPLC analysis.

Step 3: Thermal Decomposition of MDC to MDI

The final step is the thermal decomposition of MDC to produce MDI and methanol. This reaction is typically carried out at high temperatures, and various catalysts can be employed to improve the yield and selectivity.

Quantitative Data for MDI Synthesis from MDC Decomposition:

CatalystMDC Conversion (%)MDI Yield (%)MDI Selectivity (%)Reaction Temperature (°C)Reaction Time (min)Reference
Zinc Powder-87.3---[1][2]
nano-Cu₂O99.8-86.222012[8]
- (for MDU decomposition)--60-87220-31080-110[9][10]

Experimental Protocol for MDI Synthesis via Thermal Decomposition of MDC:

This protocol is based on the thermal decomposition of a carbamate (B1207046) to the corresponding isocyanate.

Materials:

  • Dimethyl Methylene Diphenyl Dicarbamate (MDC)

  • Catalyst (e.g., zinc powder or nano-Cu₂O)

  • Inert solvent (optional)

  • Nitrogen gas

Equipment:

  • Glass reactor or autoclave suitable for high temperatures

  • Distillation setup

  • Heating mantle with temperature controller

  • Vacuum pump

  • Analytical equipment (e.g., GC-MS, HPLC)

Procedure:

  • Reaction Setup: The reactor is charged with MDC and the catalyst. The system is then purged with nitrogen to create an inert atmosphere.

  • Reaction Conditions: The reactor is heated to the desired decomposition temperature (e.g., 220-310°C). If the reaction is performed under vacuum, the pressure is reduced. The methanol byproduct is continuously removed by distillation.

  • Product Isolation and Purification: After the reaction is complete, the crude MDI is purified, for example, by vacuum distillation, to separate it from the catalyst and any high-boiling byproducts.

  • Product Analysis: The purity of the final MDI product is determined using analytical techniques such as GC-MS or HPLC. The yield is calculated based on the initial amount of MDC.

Logical Relationship of Synthesis Steps:

MDI_Synthesis_Logic node_start Starting Materials Aniline Dimethyl Carbonate Formaldehyde node_step1 Step 1: MPC Synthesis Reactants: Aniline, Dimethyl Carbonate Catalyst: e.g., Zn(OAc)₂/AC Product: this compound (MPC) node_start:f1->node_step1:head node_start:f2->node_step1:head node_step2 Step 2: MDC Synthesis Reactants: MPC, Formaldehyde Catalyst: e.g., ZnCl₂ Product: Dimethyl Methylene Diphenyl Dicarbamate (MDC) node_start:f3->node_step2:head node_step1->node_step2:head node_step3 Step 3: MDI Synthesis Reactant: MDC Condition: Thermal Decomposition Product: Methylene Diphenyl Diisocyanate (MDI) node_step2->node_step3:head node_end Final Product Methylene Diphenyl Diisocyanate (MDI) node_step3->node_end:f1

Fig. 2: Logical progression of the MDI synthesis from starting materials to the final product.

The synthesis of MDI via the this compound intermediate route presents a promising and safer alternative to the conventional phosgene-based process. This method, while involving multiple steps, avoids the handling of highly toxic reagents. The yields and selectivities at each stage are highly dependent on the choice of catalyst and reaction conditions. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working on the development and optimization of this greener pathway to a vital industrial chemical. Further research may focus on improving catalyst efficiency and reusability, as well as optimizing reaction parameters to enhance the overall process economy.

References

Application Notes and Protocols: Methyl N-Phenylcarbamate as a Protecting Group for Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the strategic use of protecting groups is essential for the successful and efficient assembly of amino acid sequences. These groups temporarily block reactive functionalities to prevent unwanted side reactions during peptide chain elongation. The ideal protecting group should be easy to introduce and remove under mild conditions that do not affect other protecting groups or the integrity of the peptide itself, a concept known as orthogonality.[1] While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are the most commonly used α-amino protecting groups in solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups continues to be an area of interest for specialized applications.[2][3]

This document provides detailed application notes and proposed protocols for the use of methyl N-phenylcarbamate as a protecting group for amines in peptide synthesis. Due to the limited availability of specific literature on this particular protecting group in peptide synthesis, the following protocols and data are based on the established chemistry of carbamates, particularly phenylcarbamates, and related compounds.[4][5]

Principle of Protection and Deprotection

The this compound group can be introduced onto the N-terminal amine of a peptide or an amino acid through the reaction with a suitable reagent like methyl phenylchloroformate or a similar activated derivative. The protection mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate (B1207046) linkage.

Deprotection of the this compound group is anticipated to be achievable under basic or certain acidic conditions, offering potential orthogonality with other protecting groups. The stability of phenylcarbamates is known to be sensitive to basic conditions.[4]

Proposed Experimental Protocols

The following are proposed, hypothetical protocols for the application and removal of the this compound protecting group in the context of solid-phase peptide synthesis. These should serve as a starting point for optimization in a research setting.

Protocol 1: N-Terminal Protection of a Resin-Bound Peptide

This protocol describes the protection of the N-terminal α-amino group of a peptide assembled on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Methyl phenylchloroformate

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Kaiser test reagents

Procedure:

  • Swell the peptide-resin (1 equivalent) in NMP for 30 minutes in a reaction vessel.

  • Wash the resin with NMP (3 x 10 mL/g of resin).

  • In a separate vial, dissolve methyl phenylchloroformate (5 equivalents) in NMP.

  • To the reaction vessel containing the resin, add DIPEA (10 equivalents).

  • Add the methyl phenylchloroformate solution to the resin and shake the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using the Kaiser test. A negative result (the beads remain colorless or yellowish) indicates complete protection of the primary amine.

  • Once the reaction is complete, drain the reaction mixture.

  • Wash the resin thoroughly with NMP (5 x 10 mL/g of resin) and then with DCM (3 x 10 mL/g of resin) to remove excess reagents and byproducts.

  • Dry the resin under vacuum.

Protocol 2: Proposed Deprotection of the this compound Group

The following are two potential methods for the deprotection of the this compound group. The optimal conditions would need to be determined experimentally.

Method A: Basic Deprotection

Materials:

Procedure:

  • Swell the N-protected peptide-resin in NMP for 30 minutes.

  • Treat the resin with a 20% solution of piperidine in NMP for 30-60 minutes at room temperature.

  • Monitor the deprotection by a colorimetric test (e.g., Chloranil test for secondary amines if applicable) or by cleaving a small sample of resin and analyzing by LC-MS.

  • Once deprotection is complete, wash the resin thoroughly with NMP (5 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin).

Method B: Mild Acidic Deprotection

While phenylcarbamates are generally more base-labile, some carbamates can be cleaved under acidic conditions. The following is a proposed starting point.

Materials:

  • N-protected peptide-resin

  • 1-5% Trifluoroacetic acid (TFA) in DCM (v/v)

  • DCM

  • 10% DIPEA in NMP (v/v) for neutralization

Procedure:

  • Swell the N-protected peptide-resin in DCM for 30 minutes.

  • Treat the resin with a solution of 1-5% TFA in DCM for 1-2 hours at room temperature.

  • Monitor the deprotection as described in Method A.

  • After cleavage, neutralize the resin with 10% DIPEA in NMP (2 x 5 min).

  • Wash the resin with NMP (5 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin).

Data Presentation: Orthogonality and Stability

The following table summarizes the predicted stability of the this compound protecting group in comparison to the standard Fmoc and Boc protecting groups. This data is illustrative and requires experimental validation.

Protecting GroupDeprotection ConditionPredicted Stability of this compoundOrthogonality with this compound
Fmoc 20% Piperidine in NMPLabileNot Orthogonal
Boc 50-95% TFA in DCMPotentially Labile (kinetics to be determined)Potentially Orthogonal with mild TFA
Side-chain (tBu, Trt) 95% TFA in DCM with scavengersLabileNot Orthogonal with final cleavage

Potential Side Reactions

The use of the this compound protecting group may be associated with the following potential side reactions:

  • Incomplete Protection/Deprotection: As with any protecting group, incomplete reactions can lead to deletion sequences or truncated peptides. Reaction times and reagent equivalents may need to be optimized.

  • Reaction with Nucleophilic Side Chains: During the protection step, the activated chloroformate could potentially react with nucleophilic side chains of amino acids if they are not properly protected.

  • Formation of Phenyl Isocyanate: Under certain basic conditions, deprotection of phenylcarbamates can proceed through an elimination mechanism to form phenyl isocyanate. This reactive intermediate could then be trapped by nucleophiles present in the reaction mixture, leading to undesired byproducts such as ureas if other amines are present.[4]

  • Alkylation: During acidic deprotection, the carbocation generated could potentially alkylate sensitive residues like tryptophan or methionine. The use of scavengers in the cleavage cocktail would be necessary to mitigate this.[6]

Visualizations

Experimental Workflow for N-Terminal Protection

G Workflow for N-Terminal Protection start Start with deprotected peptide-resin swell Swell resin in NMP start->swell wash1 Wash with NMP swell->wash1 protect Add DIPEA and Methyl Phenylchloroformate wash1->protect monitor Monitor with Kaiser Test protect->monitor wash2 Wash with NMP and DCM monitor->wash2 Reaction complete dry Dry resin under vacuum wash2->dry end_node N-protected peptide-resin dry->end_node

Caption: A typical workflow for the N-terminal protection of a peptide on solid support.

Proposed Deprotection Pathways

G Proposed Deprotection Pathways cluster_base Base-Mediated cluster_acid Acid-Mediated start N-protected peptide base_deprotection Treat with Piperidine/NMP start->base_deprotection acid_deprotection Treat with mild TFA/DCM start->acid_deprotection base_product Deprotected peptide base_deprotection->base_product acid_product Deprotected peptide acid_deprotection->acid_product

Caption: Potential pathways for the removal of the this compound protecting group.

Conclusion

The this compound group represents a potential alternative for the protection of amines in peptide synthesis. Its predicted lability to basic conditions suggests it would not be orthogonal to the commonly used Fmoc strategy but may offer orthogonality with acid-labile protecting groups under carefully controlled conditions. The provided protocols are intended as a foundation for further investigation and optimization. Researchers are encouraged to perform detailed stability and kinetic studies to fully characterize the behavior of this protecting group within the context of their specific synthetic needs. Careful monitoring for potential side reactions is also recommended to ensure the synthesis of high-purity peptides.

References

Application Note: Quantification of Methyl N-Phenylcarbamate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl N-phenylcarbamate is a chemical compound used as an intermediate in the synthesis of various products, including pesticides and pharmaceuticals.[1] Accurate quantification of this compound is crucial for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound. However, like many N-methyl carbamates, it can be thermally labile, posing a challenge for direct GC analysis.[2] This application note details a reliable GC-MS method for the quantification of this compound, incorporating a derivatization step to enhance its thermal stability and ensure accurate and reproducible results.

Principle of the Method

This method involves the extraction of this compound from the sample matrix, followed by a derivatization step to improve its volatility and thermal stability. The derivatized analyte is then separated and quantified using a GC-MS system. For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for water samples but can be modified for other matrices with appropriate validation.

  • 1.1. Measure 100 mL of the water sample into a separatory funnel.

  • 1.2. Add 30 mL of methylene (B1212753) chloride to the separatory funnel.

  • 1.3. Shake the funnel vigorously for 2 minutes, ensuring to vent pressure periodically.

  • 1.4. Allow the layers to separate, and collect the organic (bottom) layer.

  • 1.5. Repeat the extraction with a fresh 30 mL portion of methylene chloride.

  • 1.6. Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

  • 1.7. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • 1.8. Reconstitute the residue in a suitable solvent, such as ethyl acetate, to a final volume of 1 mL for GC-MS analysis.

2. Derivatization (Flash Alkylation in Injector Port)

To overcome the thermal instability of this compound, a derivatization step is often employed. Flash alkylation with a methylating agent in the hot GC injector port is an effective technique.[3]

  • 2.1. Prepare a derivatizing agent solution, for example, MethElute™ (a trimethylanilinium hydroxide (B78521) solution in methanol).

  • 2.2. Mix the reconstituted sample extract with the derivatizing agent in a 1:1 ratio just prior to injection.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

  • Inlet: Split/splitless or PTV inlet.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 6 minutes at 300°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Ionization Source: Electron Ionization (EI) at 70 eV.[2]

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM).

  • Transfer Line Temperature: 280°C.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

4. Data Analysis and Quantification

  • 4.1. Calibration: Prepare a series of calibration standards of derivatized this compound in the expected sample concentration range.

  • 4.2. Quantification: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of carbamate (B1207046) pesticides using GC-MS. These values are representative and should be established for this compound during method validation.[3][4]

ParameterTypical Performance for Carbamates
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/L
Limit of Quantification (LOQ) 0.1 - 1.0 µg/L
Accuracy (Recovery) 70 - 120%
Precision (%RSD) < 15%

Experimental Workflow Diagram

experimental_workflow GC-MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection lle Liquid-Liquid Extraction sample_collection->lle drying Drying of Extract lle->drying evaporation Solvent Evaporation drying->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Derivatization (Flash Alkylation) reconstitution->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for GC-MS quantification.

Method Validation

For routine use, the analytical method should be validated according to international guidelines (e.g., ICH, FDA) to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of the test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The described GC-MS method, incorporating a derivatization step, provides a sensitive, selective, and reliable approach for the quantification of this compound. Proper sample preparation and method validation are critical to ensure high-quality data for research, drug development, and quality control applications.

References

Application Notes: Synthesis of Substituted Ureas Using Methyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of substituted ureas is of significant interest in medicinal chemistry, agrochemistry, and materials science, as the urea (B33335) moiety is a key structural component in a wide array of biologically active compounds and polymers. While traditional methods for urea synthesis often rely on hazardous reagents like phosgene (B1210022) or isocyanates, the use of methyl N-phenylcarbamate as a carbonyl source offers a milder and safer alternative. This approach involves the aminolysis of the carbamate (B1207046), where an amine displaces the phenoxy group to form the desired urea derivative. This method is notable for its operational simplicity, high yields, and broad substrate scope.[1][2]

Reaction Principle

The core of this synthetic strategy is the nucleophilic acyl substitution reaction between this compound and a primary or secondary amine. The amine attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the elimination of phenol (B47542) as a byproduct and the formation of the corresponding N,N'-substituted or N,N,N'-trisubstituted urea. The reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), which has been shown to accelerate the rate of nucleophilic addition.[1]

Advantages of Using this compound

  • Safety: Avoids the use of highly toxic and corrosive reagents like phosgene and its derivatives.[1][2]

  • Mild Reaction Conditions: The reaction can often be performed at ambient temperature, minimizing the degradation of sensitive functional groups.[1][2]

  • High Yields: The aminolysis of phenyl carbamates generally proceeds in high to excellent yields.[1]

  • Broad Substrate Scope: The method is applicable to a wide variety of primary and secondary aliphatic and aromatic amines.[1]

  • Simple Work-up: The primary byproduct, phenol, can be easily removed by a simple aqueous base wash.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various substituted ureas from phenyl carbamates and amines, as reported in the literature.

Table 1: Synthesis of Disubstituted Ureas from Phenyl Carbamates and Primary Amines

Phenyl CarbamateAmineSolventTemperature (°C)TimeYield (%)Reference
Phenyl N-benzylcarbamateProlinolDMSORoom Temp.15 min87[1]
Phenyl N-benzylcarbamateAnilineDMSO853 h89[1]
Phenyl N-benzylcarbamateAmmonia (aq)DMSORoom Temp.3 h74.5[1]
Phenyl N-benzylcarbamateGlycine ethyl esterDMSORoom Temp.15 min95.5[1]

Table 2: Synthesis of Trisubstituted Ureas from Phenyl Carbamates and Secondary Amines

Phenyl CarbamateAmineSolventTemperature (°C)TimeYield (%)Reference
Phenyl N-benzylcarbamateN,N-DibutylamineDMSORoom Temp.15 min96[1]
Phenyl N-benzylcarbamateN-Methyl-N-(2-pyridinyl)ethylamineDMSORoom Temp.15 min90[1]
Phenyl N-benzylcarbamatePiperidineDMSORoom Temp.15 min-[1]

Table 3: Solvent Effects on the Reaction of Phenyl N-benzylcarbamate with Dibutylamine

SolventTemperatureTimeYield (%)Reference
DMSORoom Temp.15 min96[1]
DMFRoom Temp.15 min73.5[1]
THFReflux5 h92.5[1]
MeCNRoom Temp.1 h79[1]
DioxaneReflux5 h65[1]
DMERoom Temp.24 h92[1]
CH₂Cl₂Room Temp.24 h90[1]
MeOHRoom Temp.24 h74[1]
PyridineRoom Temp.2.5 h85.5[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Ureas

This protocol is a general method for the aminolysis of phenyl carbamates in dimethyl sulfoxide.[1]

Materials:

  • This compound (or other suitable phenyl carbamate) (1.0 equiv)

  • Primary or secondary amine (1.0-1.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • 1N Aqueous NaOH

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of the amine in DMSO, add the phenyl carbamate in one portion.

  • Stir the reaction mixture at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 15 minutes to several hours depending on the amine's nucleophilicity.[1] For less reactive amines, such as aniline, heating to approximately 85°C may be necessary.[1]

  • Upon completion of the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N aqueous NaOH (to remove the phenol byproduct), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude urea derivative.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Benzyl-N'-(2-hydroxy-1-propyl)urea

This protocol provides a specific example of the synthesis of a disubstituted urea from a primary amine.[1]

Materials:

  • Phenyl N-benzylcarbamate

  • Prolinol (1.05 equiv)

  • DMSO

Procedure:

  • Dissolve phenyl N-benzylcarbamate in DMSO.

  • Add prolinol to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Follow the general work-up procedure described in Protocol 1 to isolate the product. The expected yield is approximately 87%.[1]

Visualizations

Reaction Mechanism

reaction_mechanism MePhCarbamate This compound Intermediate Tetrahedral Intermediate MePhCarbamate->Intermediate Nucleophilic Attack Amine R¹R²NH Amine->Intermediate Urea Substituted Urea Intermediate->Urea Elimination Phenol Phenol Intermediate->Phenol

Caption: Reaction mechanism for the synthesis of substituted ureas.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Amine in DMSO start->dissolve add_carbamate Add this compound dissolve->add_carbamate react Stir at Room Temperature (Monitor by TLC) add_carbamate->react workup Aqueous Work-up (NaOH, H₂O, Brine) react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (optional) concentrate->purify end End Product concentrate->end If pure purify->end

Caption: General experimental workflow for urea synthesis.

References

Application Notes and Protocols for the Catalytic Synthesis of Methyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the heterogeneous catalytic synthesis of methyl N-phenylcarbamate (MPC), a crucial intermediate in the non-phosgenated production of isocyanates for polyurethanes and a valuable building block in the pharmaceutical and agrochemical industries.

Introduction

This compound (MPC) is a key precursor for the environmentally benign synthesis of high-value chemicals, most notably methylene (B1212753) diphenyl diisocyanate (MDI), a primary component in the production of polyurethanes.[1][2] Traditional routes for MDI synthesis involve the use of highly toxic phosgene. The development of heterogeneous catalytic routes to MPC from readily available starting materials such as aniline (B41778) and dimethyl carbonate (DMC), or aniline, urea, and methanol (B129727), offers a safer and more sustainable alternative.[3][4] This document outlines effective heterogeneous catalytic systems and provides detailed protocols for their application in the synthesis of MPC.

Catalytic Systems and Performance Data

Several heterogeneous catalytic systems have demonstrated high efficacy in the synthesis of MPC. The choice of catalyst and reaction conditions significantly influences the conversion of reactants and the selectivity towards the desired carbamate (B1207046) product. A summary of the performance of various catalysts is presented below.

Table 1: Performance of Various Heterogeneous Catalysts in the Synthesis of this compound

Catalyst SystemStarting MaterialsReaction Temperature (°C)Reaction Time (h)Aniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reference
Zn/Al/Ce Mixed OxideAniline, Dimethyl Carbonate200795.881.678.2[1][2]
KNO3 modified Zeolite HYAniline, Urea, MethanolOptimum conditions (not specified)Not specified93.182.6Not specified[3][4]
PbO/SiO2Aniline, Dimethyl CarbonateNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
Zinc Acetate with [bmim]PF6Aniline, Dimethyl CarbonateSuitable conditions (not specified)Not specified99.899.1Not specified[6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a Zn/Al/Ce mixed oxide catalyst derived from a hydrotalcite-like precursor, as this system is well-documented in the literature.[1][2]

Protocol 1: Preparation of Zn/Al/Ce Mixed Oxide Catalyst

This protocol describes the co-precipitation method for synthesizing the hydrotalcite-like precursors, followed by calcination to obtain the mixed oxide catalyst.[2]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

Procedure:

  • Preparation of Salt Solution (Solution A): Prepare a mixed salt solution by dissolving appropriate amounts of zinc nitrate, aluminum nitrate, and cerium nitrate in distilled water to achieve a desired atomic ratio (e.g., Zn:Al:Ce of 75:22.5:2.5 with a (Zn²⁺)/(Al³⁺+Ce³⁺) molar ratio of 3).

  • Preparation of Alkaline Solution (Solution B): Prepare an alkaline solution by dissolving sodium hydroxide and sodium carbonate in distilled water (molar ratio of NaOH to Na₂CO₃ of 3).

  • Co-precipitation: Add Solution A and Solution B dropwise simultaneously into a beaker containing distilled water under vigorous stirring. Maintain the pH of the resulting slurry at 10 ± 0.5 during the addition.

  • Aging: Age the obtained suspension at 80°C for 24 hours.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with distilled water until the filtrate is neutral. Dry the filter cake at 80°C overnight.

  • Calcination: Calcine the dried solid in a furnace at 500°C for 4 hours to obtain the final Zn/Al/Ce mixed oxide catalyst.

Protocol 2: Catalytic Synthesis of this compound

This protocol details the procedure for the synthesis of MPC from aniline and dimethyl carbonate using the prepared mixed oxide catalyst.[2]

Materials:

  • Aniline

  • Dimethyl carbonate (DMC)

  • Zn/Al/Ce mixed oxide catalyst

  • Methanol (for washing)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Reactor Charging: Charge the autoclave reactor with aniline, dimethyl carbonate (a molar ratio of DMC to aniline of 25 is recommended), and the Zn/Al/Ce mixed oxide catalyst.[2]

  • Reaction: Seal the reactor and heat it to the desired reaction temperature (e.g., 200°C) under stirring for the specified reaction time (e.g., 7 hours).[2]

  • Cooling and Product Recovery: After the reaction, cool the reactor to room temperature. Collect the reaction mixture.

  • Catalyst Separation and Recycling: Separate the solid catalyst from the liquid product mixture by centrifugation. Wash the recovered catalyst with methanol several times under ultrasonic treatment and dry at 60°C for 12 hours for subsequent reuse.[2]

  • Product Analysis: Analyze the liquid product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of aniline and the selectivity to this compound.

Visualized Workflows and Pathways

Experimental Workflow for MPC Synthesis

The following diagram illustrates the overall workflow for the synthesis of this compound, from catalyst preparation to product analysis.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_synthesis MPC Synthesis cluster_analysis Analysis & Recovery prep_solution_a Prepare Salt Solution (A) coprecipitation Co-precipitation (pH 10) prep_solution_a->coprecipitation prep_solution_b Prepare Alkaline Solution (B) prep_solution_b->coprecipitation aging Aging (80°C, 24h) coprecipitation->aging filtration_washing Filtration & Washing aging->filtration_washing drying Drying (80°C) filtration_washing->drying calcination Calcination (500°C, 4h) drying->calcination catalyst Zn/Al/Ce Mixed Oxide Catalyst calcination->catalyst reactor Autoclave Reactor catalyst->reactor reactants Aniline + Dimethyl Carbonate reactants->reactor reaction Reaction (200°C, 7h) reactor->reaction cooling Cooling reaction->cooling product_mixture Product Mixture cooling->product_mixture centrifugation Centrifugation product_mixture->centrifugation liquid_product Liquid Product centrifugation->liquid_product solid_catalyst Solid Catalyst centrifugation->solid_catalyst analysis GC/HPLC Analysis liquid_product->analysis washing_drying Washing & Drying solid_catalyst->washing_drying recycled_catalyst Recycled Catalyst washing_drying->recycled_catalyst

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Pathway

The synthesis of this compound from aniline and dimethyl carbonate over a heterogeneous catalyst is believed to proceed through the following general pathway.

reaction_pathway aniline Aniline catalyst Heterogeneous Catalyst aniline->catalyst dmc Dimethyl Carbonate dmc->catalyst mpc This compound catalyst->mpc Reaction methanol Methanol catalyst->methanol By-product

Caption: Simplified reaction pathway for MPC synthesis.

References

Application Notes and Protocols for Non-Phosgene Synthesis of Methyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various non-phosgene routes for the synthesis of methyl N-phenylcarbamate (MPC), a key intermediate in the production of isocyanates and polyurethanes. The protocols detailed below offer safer and more environmentally benign alternatives to the traditional phosgene-based methods, addressing the high toxicity and environmental concerns associated with phosgene (B1210022). The information is curated for professionals in research and development, particularly in the pharmaceutical and polymer industries.

Introduction to Non-Phosgene Routes

The synthesis of carbamates, essential precursors for polyurethanes and other valuable compounds, has historically relied on the use of highly toxic phosgene.[1][2] The inherent dangers of phosgene have driven extensive research into alternative, safer synthetic pathways.[1] This document outlines several promising non-phosgene methodologies for the production of this compound, including the direct synthesis from aniline (B41778) and dimethyl carbonate, oxidative carbonylation of aniline, and routes involving urea (B33335) derivatives and carbon dioxide.

Key Synthetic Methodologies

Several non-phosgene routes have been developed and optimized for the synthesis of this compound. The primary methods include:

  • Methanolysis of Phenylurea: A novel approach that involves the reaction of phenylurea with methanol (B129727). This reaction can proceed without a catalyst, but the yield is significantly enhanced with the use of a basic catalyst.[3]

  • Reaction of Aniline with Dimethyl Carbonate (DMC): This is a widely explored green route utilizing DMC as a non-toxic carbonylating agent.[4][5] Various catalytic systems, including lead compounds and supported metal oxides, have been shown to be effective.[4][5][6]

  • Oxidative Carbonylation of Aniline: This method involves the reaction of aniline with carbon monoxide and methanol in the presence of a catalyst.[2] Palladium-based catalysts are often employed in this process.[7]

  • Synthesis from Aniline, Urea, and Methanol: A one-pot synthesis method that offers a green reaction pathway to MPC.[8]

  • Reaction of Aniline with Methyl Formate (B1220265): Methyl formate serves as a green and efficient carbonylating agent in this route, which can proceed under milder conditions compared to the conventional CO/methanol method.[9][10]

  • Carbon Dioxide Based Synthesis: Direct synthesis from aniline, CO2, and a metal alkoxide like titanium methoxide (B1231860) presents a facile, one-pot, phosgene-free method.[11][12]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the non-phosgene synthesis of this compound, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Synthesis of this compound from Aniline and Dimethyl Carbonate

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Temperature (°C)Time (h)Molar Ratio (DMC:Aniline)Reference
Pb(OAc)2·Pb(OH)29795~921801-[13][14][15]
ZrO2/SiO298.6-79.8170720[5]
CuO-CeO2------[6]
Zn/Al/Ce mixed oxides95.881.678.2---[16]

Table 2: Synthesis of this compound from Phenylurea and Methanol

CatalystPhenylurea Conversion (%)MPC Selectivity (%)Temperature (°C)Time (h)Reference
Methanol-pretreated PbO95.2184.751404[17]
Basic CatalystMarkedly enhanced yieldPromoted MPC formation--[3]
Acidic Catalyst-Promoted aniline and methyl carbamate (B1207046) formation--[3]

Table 3: Synthesis of this compound via Oxidative Carbonylation and other routes

ReactantsCatalystConversion (%)Selectivity (%)Yield (%)Temperature (°C)PressureReference
Aniline, CO, MethanolPd/C-NaI-----[4]
Aniline, CO2, Ti(OMe)4Ti(OMe)4--85-5 MPa[11][12]
Aniline, Urea, MethanolKNO3 modified Zeolite HY93.182.6 (MPC)---[18]
Aniline, Methyl Formate-High-HighMilder conditions-[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the non-phosgene synthesis of this compound.

Protocol 1: Synthesis of this compound from Aniline and Dimethyl Carbonate using a Supported Zirconia Catalyst

Objective: To synthesize this compound from aniline and dimethyl carbonate using a ZrO2/SiO2 catalyst.

Materials:

  • Aniline

  • Dimethyl carbonate (DMC)

  • ZrO2/SiO2 catalyst (1 wt% loading)

  • Nitrogen gas

  • Autoclave reactor with magnetic stirring

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charge the autoclave reactor with aniline, dimethyl carbonate (in a molar ratio of 20:1, DMC:aniline), and the ZrO2/SiO2 catalyst (25 wt% relative to aniline).

  • Seal the autoclave and purge with nitrogen gas to create an inert atmosphere.

  • Heat the reactor to 170°C (443.15 K) while stirring.[5]

  • Maintain the reaction at this temperature for 7 hours.[5]

  • After the reaction is complete, cool the reactor to room temperature and carefully depressurize.

  • Filter the reaction mixture to recover the solid catalyst.

  • Analyze the liquid product mixture using gas chromatography to determine the conversion of aniline and the yield of this compound.[5]

Expected Outcome: Under these conditions, an aniline conversion of 98.6% and a this compound yield of 79.8% can be expected.[5] The primary byproduct may include N,N-dimethylaniline.[5]

Protocol 2: Synthesis of this compound from Phenylurea and Methanol using a Pretreated Lead Oxide Catalyst

Objective: To synthesize this compound from phenylurea and methanol using a methanol-pretreated PbO catalyst.

Materials:

  • Phenylurea

  • Methanol

  • Lead(II) oxide (PbO)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle

  • High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • Catalyst Pretreatment: Pretreat the PbO catalyst by stirring it in methanol at room temperature for a specified period before the reaction.

  • In a reaction vessel, add phenylurea, methanol, and the pretreated PbO catalyst.

  • Heat the reaction mixture to 140°C (413 K) under reflux with constant stirring.[17]

  • Maintain the reaction for 4 hours.[17]

  • After completion, cool the reaction mixture to room temperature.

  • Filter to remove the catalyst.

  • Analyze the filtrate using HPLC to determine the conversion of phenylurea and the selectivity for this compound.

Expected Outcome: A phenylurea conversion of 95.21% and a selectivity for this compound of 84.75% can be achieved under these conditions.[17]

Protocol 3: One-Pot Synthesis of this compound from Aniline, Carbon Dioxide, and Titanium Methoxide

Objective: To synthesize this compound in a one-pot reaction from aniline, CO2, and titanium methoxide.

Materials:

  • Aniline

  • Titanium (IV) methoxide (Ti(OMe)4)

  • Carbon dioxide (CO2)

  • High-pressure autoclave

  • Solvent (e.g., acetonitrile)

  • Gas chromatography (GC) for analysis

Procedure:

  • In a high-pressure autoclave, dissolve aniline and titanium methoxide in a suitable solvent like acetonitrile.

  • Pressurize the autoclave with carbon dioxide to 5 MPa.[11][12]

  • Heat the reaction mixture to a specified temperature (e.g., 180-200°C) and maintain for a short duration (e.g., 20 minutes).[11]

  • After the reaction, rapidly cool the autoclave and vent the CO2.

  • Analyze the reaction mixture by GC to determine the yield of this compound.

Expected Outcome: This method can achieve a high yield of this compound, reportedly up to 85% in 20 minutes.[11][12] The titanium residue can be regenerated.[11]

Visualizations: Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the non-phosgene synthesis of this compound.

Reaction_Pathway_DMC cluster_products Products Aniline Aniline MPC This compound Aniline->MPC DMC Dimethyl Carbonate (DMC) DMC->MPC Catalyst Catalyst (e.g., ZrO2/SiO2, Pb compounds) Catalyst->MPC Methanol Methanol Reaction_Pathway_Urea cluster_products Products Phenylurea Phenylurea MPC This compound Phenylurea->MPC Methanol Methanol Methanol->MPC Catalyst Basic Catalyst (e.g., pretreated PbO) Catalyst->MPC Ammonia Ammonia Experimental_Workflow Reactants 1. Reactant & Catalyst Charging Reaction 2. Reaction under Controlled Conditions (Temperature, Pressure, Time) Reactants->Reaction Workup 3. Reaction Quenching & Catalyst Separation Reaction->Workup Analysis 4. Product Analysis (GC, HPLC) Workup->Analysis Purification 5. Product Purification (Distillation, Crystallization) Analysis->Purification

References

Application Notes and Protocols: METHYL N-PHENYLCARBAMATE as a Potential Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-phenylcarbamate is a carbamate (B1207046) derivative with potential as a cholinesterase inhibitor. Carbamates are a well-established class of compounds known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, leading to enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease. These application notes provide an overview of the potential inhibitory activity of this compound, including its mechanism of action, kinetic data, and detailed protocols for its evaluation.

Mechanism of Action

Carbamates, including this compound, act as pseudo-irreversible inhibitors of cholinesterases. The inhibitory mechanism involves the carbamylation of a serine residue within the active site of the enzyme. This process occurs in two steps:

  • Formation of a Reversible Complex: The carbamate inhibitor first binds to the active site of the cholinesterase to form a reversible enzyme-inhibitor complex.

  • Carbamylation: The carbamate group is then transferred to the hydroxyl group of the active site serine, forming a carbamylated enzyme. This carbamylated enzyme is inactive as it can no longer hydrolyze acetylcholine.

The inhibition is termed "pseudo-irreversible" because the carbamylated enzyme can undergo slow hydrolysis to regenerate the active enzyme. The rates of carbamylation and decarbamylation are key determinants of the inhibitor's potency and duration of action.

Quantitative Data

Table 1: Kinetic Constants for the Inhibition of Erythrocyte Cholinesterase by Phenyl N-methylcarbamate

ParameterValueDescription
k_a (M⁻¹ min⁻¹)1.3 x 10³Second-order rate constant of inhibition (carbamylation rate)
k_d (min⁻¹)2.9 x 10⁻²First-order rate constant of spontaneous reactivation (decarbamylation rate)
K_i (M)2.2 x 10⁻⁵Overall inhibition constant, calculated as k_d / k_a

Data from a 1966 study on the kinetics of erythrocyte cholinesterase inhibition.

To provide a comparative context for the potential potency of this compound, the following table summarizes the IC50 values for a selection of structurally related N-phenylcarbamate derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 2: Cholinesterase Inhibition by Structurally Related Phenylcarbamate Derivatives

CompoundTarget EnzymeIC50 (µM)
Rivastigmine (N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate)AChE>100
BChE19.95
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamateAChE36.05
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamateBChE22.23

This data is provided for comparative purposes and is sourced from various studies on phenylcarbamate derivatives.

Experimental Protocols

Protocol 1: In Vitro Determination of Cholinesterase Inhibition using Ellman's Assay

This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of this compound against AChE and BChE.

Principle:

The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • This compound (test compound)

  • Donepezil or Rivastigmine (positive control)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (substrates)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare stock solutions of the positive control in a similar manner.

    • Prepare a 10 mM stock solution of ATCI or BTCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare the enzyme solutions (AChE or BChE) in phosphate buffer to the desired concentration.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution at various concentrations (or buffer for control wells, and positive control for its respective wells).

      • 20 µL of the enzyme solution (AChE or BChE).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BChE) to each well.

    • Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

      • V_control is the reaction rate of the negative control (with no inhibitor).

      • V_inhibitor is the reaction rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by performing a non-linear regression analysis of the dose-response curve.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Test Compound/Control prep_inhibitor->add_inhibitor prep_control Prepare Positive Control Dilutions prep_control->add_inhibitor prep_enzyme Prepare Enzyme Solution (AChE/BChE) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (ATCI/BTCI) add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate prep_dtnb Prepare DTNB Solution add_dtnb Add DTNB prep_dtnb->add_dtnb add_buffer Add Phosphate Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubation Pre-incubate (15 min, 37°C) add_enzyme->pre_incubation pre_incubation->add_dtnb add_dtnb->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Read) add_substrate->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor Cholinergic Receptors (Nicotinic & Muscarinic) ACh_cleft->ACh_receptor Binds to Inhibitor This compound Inhibitor->AChE Inhibits Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Cellular_response Cellular Response (e.g., Neuronal Firing) Signal_transduction->Cellular_response

Application of Methyl N-Phenylcarbamate in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-phenylcarbamate (MPC) is a significant chemical intermediate with primary applications in the synthesis of polyurethanes. While not typically employed as a direct monomer in polymerization, its role as a precursor to isocyanates is crucial in the polymer industry. Furthermore, the carbamate (B1207046) functional group, which characterizes MPC, is incorporated into various monomers to impart specific properties to polymers, finding utility in specialty applications, including materials for drug development.

These application notes provide a comprehensive overview of the role of this compound in polymer chemistry, detailing its synthesis, its conversion to isocyanate monomers, and the broader applications of carbamate-containing polymers. Detailed experimental protocols and quantitative data are presented to facilitate laboratory research and development.

Section 1: this compound as a Precursor for Polyurethanes

The principal application of this compound in polymer chemistry is as an intermediate in the non-phosgene route for producing isocyanates, which are essential monomers for polyurethane synthesis. This process involves two main stages: the synthesis of MPC and its subsequent thermal decomposition to phenyl isocyanate.

Synthesis of this compound

MPC can be synthesized through various methods. A common and environmentally conscious approach is the methoxycarbonylation of aniline (B41778) with dimethyl carbonate (DMC).

Experimental Protocol: Synthesis of this compound from Aniline and Dimethyl Carbonate

This protocol describes the synthesis of MPC using a heterogeneous catalyst.

Materials:

  • Aniline

  • Dimethyl carbonate (DMC)

  • Zn/Al/Ce mixed oxide catalyst

  • Solvent (e.g., toluene)

  • Nitrogen gas

  • High-pressure autoclave reactor with magnetic stirring

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare the Zn/Al/Ce mixed oxide catalyst via a coprecipitation method, followed by calcination.

  • Charge the autoclave reactor with aniline, dimethyl carbonate, and the catalyst.

  • Seal the reactor and purge with nitrogen gas to create an inert atmosphere.

  • Heat the reactor to the desired reaction temperature (e.g., 180 °C) while stirring.

  • Maintain the reaction for a specified duration (e.g., 4 hours).

  • After the reaction, cool the reactor to room temperature and carefully depressurize.

  • Extract the product mixture and analyze the conversion of aniline and the selectivity and yield of this compound using gas chromatography.

Quantitative Data for MPC Synthesis:

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reference
Zn/Al/Ce mixed oxide95.881.678.2[1]
Pb(OAc)₂·Pb(OH)₂9795-[2]
PbO/SiO₂---[3]
KNO₃ modified zeolite HY93.182.6-[4]

Logical Relationship: Synthesis of this compound

G aniline Aniline reactor High-Pressure Reactor (Heat, Pressure) aniline->reactor dmc Dimethyl Carbonate dmc->reactor catalyst Catalyst (e.g., Zn/Al/Ce mixed oxide) catalyst->reactor mpc This compound reactor->mpc byproducts Byproducts reactor->byproducts

Caption: Workflow for the synthesis of this compound.

Thermal Decomposition of this compound to Phenyl Isocyanate

The thermal cleavage of MPC yields phenyl isocyanate and methanol (B129727). Phenyl isocyanate is a key monomer used in the production of polyurethanes.

Experimental Protocol: Thermal Decomposition of this compound

This protocol outlines the batch thermal decomposition of MPC.

Materials:

  • This compound

  • Nitrogen gas

  • Reaction flask equipped with a stirrer, condenser, and collection traps

  • Heating mantle

  • Cold trap (for collecting methyl isocyanate)

Procedure:

  • Charge the reaction flask with this compound.

  • Begin stirring and purge the system with a slow stream of nitrogen gas.

  • Heat the flask to the decomposition temperature (e.g., 220-260 °C).[5]

  • The vaporized phenyl isocyanate and methanol are passed through a condenser.

  • Collect the lower-boiling methyl isocyanate in a cold trap (cooled to -30 to 0 °C).[5]

  • The higher-boiling phenol (B47542) (if formed as a byproduct) and unreacted MPC can be collected separately.

  • The reaction is continued until the distillation of products ceases.

  • Quantify the yield of phenyl isocyanate.

Quantitative Data for MPC Thermal Decomposition:

CatalystTemperature (°C)MPC Conversion (%)Phenyl Isocyanate Selectivity (%)Phenyl Isocyanate Yield (%)Reference
None (Thermal)20010 (after 5h)--[6]
Bi-Zn composite oxide----[7]
ZnO, Bi₂O₃, Al₂O₃160-200---[6]

Signaling Pathway: From MPC to Polyurethane

G mpc This compound heat Thermal Decomposition (Heat) mpc->heat isocyanate Phenyl Isocyanate heat->isocyanate methanol Methanol heat->methanol polyurethane Polyurethane isocyanate->polyurethane polyol Polyol polyol->polyurethane

Caption: Pathway from MPC to Polyurethane synthesis.

Section 2: Carbamate-Containing Monomers in Polymer Chemistry

While MPC itself is not directly polymerized, the carbamate group is a valuable functionality that can be incorporated into other monomers to create polymers with unique properties. These polymers find applications in coatings, adhesives, and biomedical materials.

Synthesis and Polymerization of Vinyl Carbamate Monomers

Vinyl carbamates can be synthesized and subsequently polymerized to form poly(vinyl carbamate)s.

Experimental Protocol: Synthesis of Poly(vinyl N-octadecyl carbamate)

This protocol describes the synthesis of a comb-like polymer with long alkyl side chains.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Octadecyl isocyanate (ODI)

  • Anhydrous solvent (e.g., dimethyl sulfoxide)

  • Nitrogen atmosphere

Procedure:

  • Dissolve poly(vinyl alcohol) in the anhydrous solvent under a nitrogen atmosphere.

  • Add octadecyl isocyanate to the PVA solution.

  • Heat the reaction mixture (e.g., to 70 °C) and stir for a specified time (e.g., 24 hours).

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and dry the polymer to obtain poly(vinyl n-octadecyl carbamate).[8]

  • Characterize the polymer using techniques such as FTIR, NMR, and DSC.

Experimental Workflow: Synthesis and Polymerization of Carbamate Monomers

G start Starting Materials (e.g., Polyol, Isocyanate-containing monomer) synthesis Monomer Synthesis (Carbamate Formation) start->synthesis monomer Carbamate-Containing Monomer synthesis->monomer purification Purification monomer->purification polymerization Polymerization (e.g., Radical Polymerization) purification->polymerization polymer Poly(carbamate) polymerization->polymer characterization Characterization (NMR, FTIR, GPC) polymer->characterization

Caption: General workflow for carbamate polymer synthesis.

Section 3: Concluding Remarks

This compound serves as a critical link in the modern, phosgene-free production of polyurethanes. Its efficient synthesis and subsequent thermal conversion to phenyl isocyanate are key industrial processes. While direct polymerization of MPC is not a common application, the broader class of carbamate-containing monomers is of significant interest in academic and industrial research for the development of functional polymers with tailored properties. The protocols and data provided herein offer a valuable resource for researchers and professionals working in polymer chemistry and materials science.

References

Application Notes and Protocols for the Purity Assessment of Methyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of Methyl N-Phenylcarbamate, a key intermediate in various chemical syntheses. The following protocols are designed to ensure the identity, purity, and quality of this compound, addressing the needs of researchers and professionals in drug development and quality control.

Introduction

This compound (CAS No: 2603-10-3) is a carbamate (B1207046) ester with significant applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products. This document outlines standardized analytical procedures for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques for identity confirmation.

Quantitative Purity Assessment

The primary methods for the quantitative assessment of this compound purity are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Commercial suppliers of this compound typically specify a purity of greater than 98.0% as determined by GC.[2]

Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for determining the purity of volatile and thermally stable compounds like this compound.

Experimental Protocol: GC-FID Purity Assay

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a suitable solvent such as ethyl acetate (B1210297) to prepare a 1 mg/mL solution.

  • Data Analysis: The purity is determined by area percent normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Data Presentation: GC-FID Purity Assessment

ParameterTypical Value
Purity Specification>98.0%[2]
Retention TimeDependent on specific GC conditions
Impurity ProfileReport any individual impurity >0.1%
High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile alternative for purity assessment, particularly for identifying non-volatile impurities. A reverse-phase HPLC method with UV detection is suitable for routine analysis. For higher sensitivity and specificity, especially in complex matrices, LC-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[3]

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.

  • Data Analysis: Purity is calculated using the area percent method, similar to the GC-FID analysis.

Data Presentation: HPLC-UV Purity Assessment

ParameterTypical Value
Retention TimeDependent on specific HPLC conditions
Linearity (r²)>0.999
Limit of Detection (LOD)Method-dependent
Limit of Quantification (LOQ)Method-dependent

Identity Confirmation

Spectroscopic methods are essential for confirming the chemical identity of this compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with chromatography (GC-MS or LC-MS), provides information about the molecular weight and fragmentation pattern of the analyte.

Experimental Protocol: GC-MS Identity Confirmation

  • GC Conditions: Use the same conditions as the GC-FID purity assay.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Compare the acquired mass spectrum with a reference spectrum. The expected molecular ion [M]+ is at m/z 151.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure and is a powerful tool for identity confirmation.

Experimental Protocol: ¹H NMR Identity Confirmation

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Identity Confirmation

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet of the solid sample or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Data Analysis: The IR spectrum should exhibit characteristic absorption bands for the N-H, C=O, and aromatic C-H functional groups.

Visualizations

GC_Purity_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Workflow for GC-FID Purity Assessment.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject into HPLC dissolve->inject separate Reverse-Phase Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Workflow for HPLC-UV Purity Assessment.

Identity_Confirmation_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Comparison sample This compound Sample gcms GC-MS sample->gcms nmr NMR sample->nmr ir IR sample->ir ms_data Compare Mass Spectrum gcms->ms_data nmr_data Compare NMR Spectrum nmr->nmr_data ir_data Compare IR Spectrum ir->ir_data report Confirm Identity ms_data->report nmr_data->report ir_data->report

Caption: Workflow for Identity Confirmation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl N-phenylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary industrial methods for synthesizing this compound are:

  • Reaction of Aniline (B41778) with Dimethyl Carbonate (DMC): This is considered a "green" or environmentally friendly approach as it avoids the use of phosgene. The reaction typically employs a catalyst.[1][2]

  • Reaction of Phenyl Isocyanate with Methanol (B129727): This is a traditional and often rapid method.[3]

Q2: What are the major byproducts I should be aware of during synthesis?

A2: Byproduct formation is a common issue and is dependent on the synthetic route chosen.

  • From Aniline and Dimethyl Carbonate:

    • N-methylaniline (NMA) and N,N-dimethylaniline (DMA): These arise from the competing methylation reaction of aniline.[1]

    • N,N'-diphenylurea (DPU): Can form under certain conditions.[4]

  • From Phenyl Isocyanate and Methanol:

    • N,N'-diphenylurea (DPU): This is a significant byproduct, often formed from the reaction of phenyl isocyanate with any trace amounts of water, which then forms aniline that reacts with more phenyl isocyanate.[3]

    • Diphenylcarbodiimide (DPCD): Can also be a competing reaction product.[3]

Q3: How can I detect and quantify the purity of my this compound and its byproducts?

A3: A variety of analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a robust method for quantifying carbamates. Post-column derivatization can be used to enhance sensitivity.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile byproducts. Derivatization may be necessary for thermally unstable carbamates.[5][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of carbamates in complex mixtures.[5][8]

Troubleshooting Guides

Problem 1: Low Yield of this compound and Presence of N-methylaniline (NMA) / N,N-dimethylaniline (DMA)
  • Symptom: GC-MS or NMR analysis of the crude product shows significant peaks corresponding to NMA and/or DMA, with a lower than expected yield of the desired this compound.

  • Probable Cause: This issue is specific to the synthesis from aniline and dimethyl carbonate. The methylation of aniline is a competing side reaction to the desired carbamoylation.[1]

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is crucial. Zinc and cerium-based mixed oxides have shown high selectivity towards this compound formation.[1] Consider screening different catalysts to find one that favors carbamoylation over methylation.

    • Reaction Temperature: Optimize the reaction temperature. Higher temperatures may favor the methylation side reaction. Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity.

    • Molar Ratio of Reactants: Adjust the molar ratio of aniline to dimethyl carbonate. An excess of dimethyl carbonate may promote methylation.

Problem 2: Formation of N,N'-diphenylurea (DPU) Precipitate
  • Symptom: A white, insoluble precipitate is observed in the reaction mixture or during workup. NMR or IR spectroscopy confirms the presence of N,N'-diphenylurea.

  • Probable Cause:

    • In the Phenyl Isocyanate route: Phenyl isocyanate is highly reactive towards water. Trace moisture in the reactants or solvent will lead to the formation of aniline, which then rapidly reacts with another molecule of phenyl isocyanate to form DPU.[9]

    • In the Aniline/DMC route: While less common, DPU can still form under certain catalytic conditions.[4]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reactants are dry.

    • Order of Addition: When using the phenyl isocyanate route, slowly add the phenyl isocyanate to the methanol. This ensures the isocyanate preferentially reacts with the alcohol.

    • Purification: DPU is often poorly soluble in common organic solvents. It can typically be removed by filtration of the crude reaction mixture.

Quantitative Data Summary

ParameterSynthesis from Aniline & DMC[10]Synthesis from Phenyl Isocyanate & Methanol
Typical Yield 78.2% (with Zn/Al/Ce catalyst)Generally high, often >90% under optimal conditions
Common Byproducts N-methylaniline, N,N-dimethylanilineN,N'-diphenylurea
Aniline Conversion 95.8% (with Zn/Al/Ce catalyst)Not applicable
Selectivity for MPC 81.6% (with Zn/Al/Ce catalyst)Highly dependent on reaction conditions, especially moisture control

Key Experimental Protocols

Synthesis of this compound from Aniline and Dimethyl Carbonate

This protocol is based on the use of a heterogeneous catalyst.

  • Catalyst Preparation: Prepare a Zn/Al/Ce mixed oxide catalyst derived from hydrotalcite-like precursors as described in the literature.[1]

  • Reaction Setup: In a high-pressure autoclave, add aniline, dimethyl carbonate, and the prepared catalyst.

  • Reaction Conditions: Seal the autoclave and heat to the desired temperature (e.g., 160-180°C) with stirring for a specified time (e.g., 4-8 hours).

  • Workup: After cooling, filter the catalyst from the reaction mixture.

  • Purification: Remove the excess dimethyl carbonate and methanol by distillation. The resulting crude product can be further purified by recrystallization or column chromatography.[11]

Synthesis of this compound from Phenyl Isocyanate and Methanol

Caution: Phenyl isocyanate is toxic and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous methanol.

  • Reactant Addition: Cool the methanol in an ice bath. Slowly add phenyl isocyanate dropwise to the cooled methanol with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Isolation: The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

Visualizations

Reaction Pathways

Byproduct_Formation cluster_0 Synthesis from Aniline and DMC cluster_1 Synthesis from Phenyl Isocyanate and Methanol Aniline Aniline MPC This compound Aniline->MPC Carbamoylation NMA N-methylaniline Aniline->NMA Methylation DMC Dimethyl Carbonate DMC->MPC DMC->NMA DMA N,N-dimethylaniline DMC->DMA NMA->DMA Methylation PI Phenyl Isocyanate MPC2 This compound PI->MPC2 DPU N,N'-diphenylurea PI->DPU Methanol Methanol Methanol->MPC2 Water Water (trace) Water->DPU

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproducts Identify Byproducts (GC-MS, NMR, HPLC) Start->Identify_Byproducts NMA_DMA NMA / DMA Detected Identify_Byproducts->NMA_DMA DPU DPU Detected Identify_Byproducts->DPU Optimize_Catalyst Optimize Catalyst & Temperature NMA_DMA->Optimize_Catalyst Yes Anhydrous_Conditions Ensure Strict Anhydrous Conditions DPU->Anhydrous_Conditions Yes Purify Purify Product (Recrystallization/Chromatography) Optimize_Catalyst->Purify Anhydrous_Conditions->Purify End Pure this compound Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Minimizing N-methylaniline formation in carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the formation of N-methylaniline (B92194) as a critical impurity during the synthesis of carbamates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways that lead to N-methylaniline as a byproduct?

N-methylaniline formation is primarily a result of N-alkylation, which can occur via two main pathways during carbamate (B1207046) synthesis:

  • Direct Methylation of the Starting Amine: If the reaction uses a methylating agent (e.g., dimethyl carbonate, methanol (B129727) at high temperatures), the starting aniline (B41778) can be directly methylated to form N-methylaniline before it has a chance to form the desired carbamate.[1]

  • Decomposition and Rearrangement: Certain reaction intermediates or even the final carbamate product can be unstable under the reaction conditions (e.g., high heat) and may decompose or rearrange, leading to the formation of methylated byproducts.[2]

Q2: Which carbamate synthesis methods are most prone to N-methylaniline formation?

Syntheses involving aniline (or substituted anilines) and methylating reagents are particularly susceptible. For example, the reaction of aniline with dimethyl carbonate (DMC) to form methyl N-phenyl carbamate can also produce N-methylaniline and N,N-dimethylaniline as byproducts.[3][4] Similarly, reactions that use methanol as a solvent or reagent at elevated temperatures can also lead to N-methylation of the aniline starting material.[1]

Q3: How do reaction conditions influence the formation of this impurity?

Reaction conditions play a critical role in controlling the selectivity of the reaction.

  • Temperature: Elevated temperatures generally favor the N-methylation side reaction.[2] For instance, the direct synthesis of N-methylaniline from aniline and methanol is often performed at high temperatures (180-280°C), so maintaining lower temperatures is crucial for carbamate synthesis.[5]

  • Pressure & Reagent Concentration: In syntheses using CO2, a high volumetric excess of carbon dioxide can accelerate the desired carbamate formation, suppressing the competing N-alkylation pathway that leads to N-methylaniline.[6]

  • Catalyst: The choice of catalyst can significantly impact selectivity. While some catalysts promote carbamate formation, others may inadvertently facilitate the N-methylation of aniline.[1]

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can increase the incidence of side reactions, including the formation of N-methylaniline.

Troubleshooting Guide

Problem: High levels of N-methylaniline are detected in my crude reaction mixture.

This is a common issue when reaction conditions are not optimized for selectivity. Below are potential causes and solutions.

Visualizing Reaction Pathways

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Aniline Aniline Desired_Carbamate Desired Carbamate Product Aniline->Desired_Carbamate + Carbonyl Source (Optimized Conditions) NMA N-methylaniline (Byproduct) Aniline->NMA + Methylating Agent (Suboptimal Conditions) Methylating_Agent Methylating Agent (e.g., DMC, Methanol) Carbonyl_Source Carbonyl Source (e.g., DMC, CO2, Chloroformate)

Diagram 1: Desired carbamate synthesis vs. side reaction leading to N-methylaniline.
Troubleshooting Workflow```dot

// Nodes Start [label="High N-methylaniline\nDetected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="1. Verify Purity of\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Temp [label="2. Optimize Reaction Conditions:\n- Lower Temperature\n- Adjust Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Reagent [label="3. Consider Alternative Reagents\n(e.g., different carbonyl source)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="4. Implement Purification Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Purity [label="Begin Troubleshooting"]; Check_Purity -> Optimize_Temp [label="If purity is confirmed"]; Optimize_Temp -> Change_Reagent [label="If byproduct levels\nremain high"]; Change_Reagent -> Purify [label="After re-running reaction"]; Optimize_Temp -> Purify [label="If byproduct levels\nare reduced"]; Purify -> End [label="Successful Removal"]; }

Diagram 3: Decision tree to select an appropriate purification method.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction to Remove N-methylaniline

This protocol assumes the desired carbamate product is stable to dilute acid and resides in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The basic N-methylaniline will be protonated to its hydrochloride salt and extracted into the aqueous (bottom) layer. Drain and collect the aqueous layer.

  • Repeat: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal of the amine impurity.

  • Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified carbamate product.

Protocol 2: Quantification of N-methylaniline using GC-MS

This protocol provides a general method for detecting and quantifying N-methylaniline impurity. [7]

  • Sample Preparation:

    • Accurately weigh a small amount of the crude product (e.g., 10 mg) into a volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like methanol or ethyl acetate.

    • Prepare a series of standard solutions of pure N-methylaniline in the same solvent at known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) to create a calibration curve.

  • Instrumental Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: DB-5MS capillary column (30.0m × 0.25mm × 0.25μm) or equivalent. [7] * Carrier Gas: Helium (>99.999%) at a constant flow rate. [7] * Injection Volume: 1.0 μL.

    • Inlet Temperature: 250°C. [7] * Oven Program: Start at 60°C, then ramp at 25°C/min to 300°C and hold for 5 minutes. [7] * MS Conditions: EI ion source at 70eV. Scan for characteristic N-methylaniline ions (e.g., m/z 107, 106, 77).

  • Data Analysis:

    • Run the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the N-methylaniline peak in the sample chromatogram by its retention time and mass spectrum.

    • Quantify the amount of N-methylaniline in the sample by comparing its peak area to the calibration curve.

References

Improving the yield and selectivity of METHYL N-PHENYLCARBAMATE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl N-phenylcarbamate (MPC).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields can stem from several factors. A systematic check of your reagents and reaction setup is the first crucial step.

  • Reagent Quality: Ensure the purity and stability of your starting materials. For instance, reagents like isocyanates and chloroformates are susceptible to hydrolysis and should be fresh or stored under anhydrous conditions.[1] Similarly, ensure your aniline (B41778) is pure and dry.

  • Anhydrous Conditions: Many carbamate (B1207046) synthesis reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of reactive intermediates.[1]

  • Reaction Temperature: The reaction temperature may be suboptimal. For instance, in the one-pot synthesis from aniline, urea (B33335), and methanol (B129727), both yield and selectivity can decrease if the temperature is too high or too low.

  • Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure the catalyst is handled and stored correctly. For heterogeneous catalysts, consider performing a regeneration cycle if applicable.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC to ensure all starting material has been consumed before workup.

Q2: I am observing significant formation of byproducts, reducing the selectivity of my reaction. How can I minimize these?

A2: The formation of byproducts is a common challenge. The specific byproducts often depend on the synthetic route.

  • Formation of N-methylaniline (NMA) and N,N-dimethylaniline (DMA): In syntheses using dimethyl carbonate (DMC), methylation of the starting aniline can compete with the desired carbamoylation.[2]

    • Solution: Optimizing the catalyst can enhance selectivity towards MPC. For example, using Zn/Al/Ce mixed oxides as a heterogeneous catalyst has been shown to give high selectivity for MPC.[2] Increasing the molar ratio of DMC to aniline can also suppress these side reactions.

  • Formation of Diphenylurea (DPU): This byproduct can form in several routes, including the one-pot synthesis from aniline, urea, and methanol.

    • Solution: The choice of catalyst can influence the reaction pathway and minimize DPU formation. For instance, in the one-pot synthesis, the reaction can proceed through a phenylurea intermediate or a methyl carbamate intermediate depending on the catalyst used.[3]

  • Formation of Symmetrical Ureas: This is a common side reaction when using isocyanates or chloroformates, arising from the reaction of an isocyanate intermediate with an amine.[1]

    • Solution:

      • Maintain strict anhydrous conditions to prevent the hydrolysis of isocyanates to primary amines.[1]

      • Optimize the order of reagent addition. For example, when generating an isocyanate in situ, slowly add the amine to the phosgene (B1210022) equivalent to keep the free amine concentration low.[1]

      • Use a non-nucleophilic base like triethylamine (B128534) (TEA) when using chloroformates to scavenge HCl without competing in the reaction.[1]

Q3: My heterogeneous catalyst seems to have lost its activity after a few runs. What could be the cause and how can I address it?

A3: Catalyst deactivation is a common issue in continuous or repeated batch processes.

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.

    • Solution: Regeneration can often be achieved by calcination (controlled heating in the presence of air or oxygen) to burn off the coke.

  • Poisoning: Certain impurities in the reactants or solvent can strongly adsorb to the catalyst's active sites, rendering them inactive.

    • Solution: Ensure high purity of all reactants and solvents. If poisoning is suspected, the catalyst may need to be washed or treated to remove the poisoning species, though in some cases, the poisoning is irreversible.

  • Sintering: At high reaction temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles, reducing the active surface area.

    • Solution: Operate the reaction at the lowest effective temperature. Sintering is often irreversible.

  • Leaching: The active components of the catalyst may dissolve into the reaction medium.

    • Solution: Choose a more robust catalyst support or modify the reaction conditions (e.g., solvent, temperature) to minimize leaching.

Frequently Asked Questions (FAQs)

Q1: What are the most common "green" synthesis routes for this compound?

A1: Several phosgene-free, environmentally benign methods are actively researched:

  • Aminolysis of Dimethyl Carbonate (DMC): This is a very attractive route where aniline reacts with DMC, which acts as both a reactant and a solvent. The main byproduct, methanol, can be recycled for DMC production.[2]

  • One-Pot Synthesis from Aniline, Urea, and Methanol: This method uses inexpensive and low-toxicity starting materials. The reaction is typically catalyzed and may require high temperatures and pressures.[4][5]

  • Reaction of Phenylurea with Methanol: This is another non-phosgene approach. The reaction can be catalyzed by basic or acidic catalysts, with basic catalysts generally favoring higher MPC yields.[6][7]

  • Synthesis from Aniline and Methyl Formate (B1220265): Methyl formate can be used as a green and efficient carbonylating agent, often allowing for milder reaction conditions compared to traditional carbonylation methods.[8]

Q2: How does the choice of catalyst affect the synthesis of this compound?

A2: The catalyst plays a crucial role in determining the yield, selectivity, and reaction conditions.

  • In the DMC aminolysis route , various catalysts have been explored. For example, Zn/Al/Ce mixed oxides have shown high aniline conversion (95.8%) and MPC selectivity (81.6%).[2] Supported zirconia catalysts have also been investigated.

  • In the one-pot synthesis from aniline, urea, and methanol , the catalyst can alter the reaction pathway. For instance, in the absence of a catalyst, the reaction proceeds primarily through a phenylurea intermediate, while a γ-Al2O3 catalyst can shift the pathway to proceed through a methyl carbamate intermediate.[3] KNO3 modified zeolite HY has also been shown to be an effective catalyst for this reaction, achieving 93.1% aniline conversion and 82.6% MPC selectivity.[5]

  • In the reaction of phenylurea and methanol , basic catalysts tend to enhance the yield of MPC, while acidic catalysts can promote the formation of aniline and methyl carbamate.[6][7]

Q3: What are the typical reaction conditions for the synthesis of this compound?

A3: Reaction conditions vary significantly depending on the chosen synthetic route.

  • DMC Aminolysis: Typically requires elevated temperatures (e.g., 200°C) and can be performed in an autoclave. A high molar ratio of DMC to aniline is often used to improve selectivity.[2]

  • One-Pot Synthesis from Aniline, Urea, and Methanol: Often requires high temperatures (e.g., 180°C) and pressures in a stainless steel autoclave.[4]

  • Reaction of Phenylurea and Methanol: Can be carried out at temperatures around 160-170°C in an autoclave.[7]

Data Presentation

Table 1: Comparison of Catalytic Performance in the Synthesis of this compound via DMC Aminolysis of Aniline

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reaction Conditions
Zn/Al/Ce Mixed Oxide95.881.678.2200°C, 7 h, DMC/aniline molar ratio = 25
Supported Zirconia98.6-79.8170°C, 7 h, DMC/aniline molar ratio = 20
Pb(OAc)2·Pb(OH)29795-180°C, 1 h

Table 2: Comparison of Different Synthesis Routes for this compound

Synthesis RouteTypical Yield (%)Key AdvantagesKey Disadvantages
From Phenols + Isocyanates>90High yielding, straightforwardUse of toxic and moisture-sensitive isocyanates
From Amines + Phenyl Chloroformate85-95Versatile, avoids direct handling of isocyanatesChloroformates can be hazardous
One-Pot from Aniline, Urea + Methanol70-95Green, uses inexpensive materialsRequires high temperatures and pressures, byproduct formation

Experimental Protocols

Protocol 1: Synthesis of this compound via DMC Aminolysis using a Zn/Al/Ce Mixed Oxide Catalyst

  • Catalyst Preparation: Prepare the Zn/Al/Ce hydrotalcite-like precursors via a coprecipitation method, followed by calcination to obtain the mixed oxide catalyst.

  • Reaction Setup: In a 50 mL Teflon-lined autoclave equipped with a magnetic stirrer, add 19.35 g of dimethyl carbonate (DMC), 0.8 g of aniline (molar ratio of DMC to aniline of 25), and 0.253 g of the Zn/Al/Ce mixed oxide catalyst.

  • Reaction: Seal the autoclave, purge with nitrogen, and heat to 200°C for 7 hours with stirring.

  • Workup and Analysis: After the reaction, cool the autoclave to room temperature. Separate the catalyst by centrifugation. Analyze the liquid product by high-performance liquid chromatography (HPLC) to determine the conversion of aniline and the selectivity and yield of this compound.

Protocol 2: One-Pot Synthesis of this compound from Aniline, Urea, and Methanol

  • Reaction Setup: Charge aniline (1.0 eq), urea (1.5 eq), methanol, and a catalyst (e.g., 5 wt% KNO3 on zeolite HY) into a high-pressure stainless steel autoclave.[4]

  • Reaction: Seal the autoclave and purge with nitrogen gas. Heat the reaction mixture to 180°C and stir for 5 hours. The pressure inside the autoclave will increase due to the evolution of ammonia.[4]

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully release the excess pressure. Filter the reaction mixture to remove the catalyst.[4]

  • Purification: Remove the excess methanol from the filtrate by distillation. Purify the resulting crude product by vacuum distillation or recrystallization to obtain pure this compound.[4]

Visualizations

experimental_workflow_dmc cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reactants Reactants: Aniline, DMC, Catalyst autoclave 50 mL Teflon-lined Autoclave reactants->autoclave Charge seal_purge Seal & Purge with Nitrogen autoclave->seal_purge heat_stir Heat to 200°C Stir for 7h seal_purge->heat_stir cool Cool to Room Temperature heat_stir->cool centrifuge Separate Catalyst (Centrifugation) cool->centrifuge hplc Analyze Liquid Product (HPLC) centrifuge->hplc final_product This compound hplc->final_product Obtain Data: Yield & Selectivity

Caption: Experimental workflow for the synthesis of this compound via DMC aminolysis.

reaction_pathway_dmc aniline Aniline mpc This compound (Desired Product) aniline->mpc Carbamoylation nma N-methylaniline (Byproduct) aniline->nma Methylation dmc Dimethyl Carbonate (DMC) dmc->mpc dmc->nma dma N,N-dimethylaniline (Byproduct) dmc->dma methanol Methanol mpc->methanol nma->dma Further Methylation

Caption: Reaction pathways in the synthesis of this compound from aniline and DMC.

one_pot_synthesis_logic cluster_catalyst Catalyst Choice cluster_pathway Reaction Pathway start Start: Aniline, Urea, Methanol no_catalyst No Catalyst start->no_catalyst gamma_al2o3 γ-Al2O3 Catalyst start->gamma_al2o3 phenylurea Phenylurea Intermediate no_catalyst->phenylurea methyl_carbamate Methyl Carbamate Intermediate gamma_al2o3->methyl_carbamate end_product End Product: This compound phenylurea->end_product methyl_carbamate->end_product

References

Technical Support Center: Purification of Methyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of methyl N-phenylcarbamate by recrystallization, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the best solvent for the recrystallization of this compound?

A1: Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1] Based on its chemical structure, which has both polar (carbamate group) and non-polar (phenyl ring) features, a moderately polar solvent or a mixed solvent system is often effective.[2]

  • Good starting points: Consider solvents like ethanol, methanol, toluene, or mixed solvent systems such as hexane/ethyl acetate (B1210297) or ethanol/water.[3][4]

  • Solvent Screening: The first step in developing a recrystallization process is solvent screening to find a solvent that provides a high yield of pure product.[1]

  • Rule of Thumb: Solvents that have similar functional groups to the compound often work well.[3]

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.[5]

  • Add More Solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt to cool it again more slowly.

  • Lower the Saturation Temperature: If the compound is melting in the hot solvent, it means the boiling point of your solvent is too high. Try using a lower-boiling point solvent or a mixed solvent system.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

Q3: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A3: If crystals do not form spontaneously, the solution may be supersaturated but lacks a nucleation point, or it may not be saturated enough.

  • Induce Nucleation:

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a "seed" for crystal growth.

    • Scratching: As mentioned above, scratching the inner surface of the flask can create nucleation sites.

  • Increase Concentration: If the solution is not saturated, you may need to reduce the volume of the solvent. This can be done by gently heating the solution to evaporate some of the solvent. Be careful not to evaporate too much. A good indicator is to heat until the solution becomes slightly cloudy and then add a few drops of solvent until it is clear again before allowing it to cool.[3]

  • Use an Anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes turbid. Then, add a few drops of the first solvent to clarify the solution and allow it to cool slowly.[4]

Q4: The recovered crystals are colored or appear impure. How can I improve the purity?

A4: The presence of colored impurities suggests that they are co-crystallizing with your product.

  • Activated Charcoal: If the impurities are colored, you may be able to remove them by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal. Use a minimal amount, as charcoal can also adsorb your product, reducing the yield.

  • Hot Filtration: Perform a hot gravity filtration of the saturated solution to remove insoluble impurities (including the charcoal, if used) before allowing the solution to cool. This step must be done quickly to prevent premature crystallization.

  • Second Recrystallization: A second recrystallization of the obtained crystals will often result in a significant increase in purity.

Q5: What is the expected melting point of pure this compound?

A5: The melting point is a crucial indicator of purity. For a pure compound, the melting range should be narrow. The literature value for the melting point of this compound is approximately 46°C to 49°C.[6][7] A broad or depressed melting range indicates the presence of impurities.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₂[8][9]
Molecular Weight 151.17 g/mol [6][9]
Appearance White to light yellow crystalline solid/powder[2][7]
Melting Point 46°C - 49°C[6][7]
Boiling Point 126°C at 10 mmHg[7]
Solubility Soluble in organic solvents like DMSO and ethanol.[2][9] Limited solubility in water.[2] Solubility generally increases with temperature.[2]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ethanol or a hexane/ethyl acetate mixture are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by air drying on a watch glass or drying in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting range close to the literature value indicates a high degree of purity.

Workflow Visualization

The following diagram illustrates the logical workflow for the recrystallization process.

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification Process cluster_isolation Isolation & Analysis crude Crude Methyl N-Phenylcarbamate dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent solvent->dissolve decolorize Add Charcoal (Optional) dissolve->decolorize if colored hot_filter Hot Gravity Filtration dissolve->hot_filter decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool cool->dissolve Oiling Out? Add Solvent, Re-cool Slowly cool->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Purity Analysis (e.g., Melting Point) dry->analyze

Caption: Workflow diagram for the recrystallization of this compound.

References

Optimization of reaction conditions for METHYL N-PHENYLCARBAMATE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of methyl N-phenylcarbamate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the optimization of reaction conditions and to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and solutions:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature.

    • Suboptimal Catalyst: The choice and activity of the catalyst are crucial. For syntheses involving dimethyl carbonate (DMC), lead-based catalysts have shown high activity.[1] In the one-pot synthesis from aniline (B41778), urea, and methanol (B129727), a KNO3 modified zeolite HY catalyst has demonstrated good performance.[2][3] Ensure the catalyst is not deactivated and is used in the optimal concentration.

    • Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the yield. For instance, in the synthesis from phenylurea and methanol, the molar ratio of methanol to phenylurea should be optimized.[4]

    • Moisture Contamination: Many reagents used in carbamate (B1207046) synthesis are sensitive to moisture, which can lead to the formation of undesired byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Side Reactions: The formation of byproducts such as N,N'-diphenylurea (DPU), aniline, and methyl carbamate can consume starting materials and reduce the yield of the desired product.[5][6] Optimization of reaction conditions (temperature, pressure, catalyst) can help minimize these side reactions.

Issue 2: Presence of Impurities

  • Question: My final product is contaminated with impurities. What are the common byproducts and how can I minimize their formation?

  • Answer: The nature of impurities depends on the synthetic route. Common impurities include:

    • N,N'-Diphenylurea (DPU): This is a common byproduct in reactions involving aniline and urea.[3] Its formation can be minimized by optimizing the catalyst and reaction conditions to favor the formation of the desired carbamate.

    • Aniline: Aniline can be a byproduct in the synthesis from phenylurea and methanol, especially with acidic catalysts.[5][6] Using a basic catalyst can enhance the selectivity for this compound. The separation of aniline from the final product can be challenging due to their close boiling points.[5]

    • Methyl Carbamate: This can be formed as a byproduct in the reaction of phenylurea and methanol, particularly with the use of an acidic catalyst.[6]

    • Unreacted Starting Materials: Incomplete conversion of starting materials will lead to their presence in the final product. Monitor the reaction to ensure completion.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the this compound. What are the recommended purification methods?

  • Answer: Purification can be challenging, especially when aniline is present as a byproduct due to its similar boiling point to the product.[5]

    • Recrystallization: This is a common and effective method for purifying solid carbamates. Selecting an appropriate solvent system is key to obtaining high purity crystals.

    • Column Chromatography: For small-scale purifications or when dealing with complex mixtures of byproducts, column chromatography using silica (B1680970) gel can be an effective separation technique.

    • Distillation: If the product is thermally stable, vacuum distillation can be used for purification, but care must be taken if aniline is present. Fractional distillation may be necessary.

    • Washing: Washing the crude product with a suitable solvent can help remove certain impurities. For example, slurrying the crystallized product in hexanes can help remove non-polar impurities.[7]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    • A1: The most common non-phosgene routes include the reaction of aniline with dimethyl carbonate (DMC), the reaction of phenylurea with methanol, and a one-pot synthesis from aniline, urea, and methanol.[1][3][6] Another route involves the reaction of N,N'-diphenylurea and nitrobenzene (B124822) in the presence of methanol and a palladium catalyst.[8]

  • Q2: What is the role of the catalyst in the synthesis of this compound?

    • A2: Catalysts play a critical role in enhancing the reaction rate and selectivity towards the desired product. For example, in the synthesis from aniline and DMC, various catalysts including lead compounds and supported zirconia have been used.[1][9] In the reaction of phenylurea and methanol, basic catalysts favor the formation of this compound, while acidic catalysts promote the formation of byproducts.[5][6]

  • Q3: How can I monitor the progress of the reaction?

    • A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). These techniques allow for the identification of reactants, products, and byproducts in the reaction mixture over time.[10]

  • Q4: Are there any safety precautions I should be aware of?

    • A4: Standard laboratory safety practices should always be followed. Some of the reactants and catalysts may be toxic or hazardous. For example, aniline is toxic and readily absorbed through the skin. Reactions under pressure should be carried out in an appropriate autoclave with proper safety shields. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Quantitative Data Summary

The following tables summarize quantitative data for different synthetic routes to this compound.

Table 1: Synthesis of this compound from Aniline and Dimethyl Carbonate (DMC)

CatalystTemperature (°C)Time (h)Aniline Conversion (%)MPC Selectivity (%)Reference
Pb(OAc)₂·Pb(OH)₂18019795[4]
Zn/Al/Ce mixed oxideNot SpecifiedNot Specified95.881.6[11]
Ce-Based Complex Oxides170749-9362.3-94.2[12]

Table 2: One-Pot Synthesis of this compound from Aniline, Urea, and Methanol

CatalystTemperature (°C)Time (h)Aniline Conversion (%)MPC Selectivity (%)Reference
KNO₃/HY ZeoliteNot SpecifiedNot Specified93.182.6[2][3]

Table 3: Synthesis of this compound from Phenylurea and Methanol

CatalystTemperature (°C)Time (h)Phenylurea Conversion (%)MPC Selectivity (%)Reference
Methanol-pretreated PbO140495.2184.75[4]
KF/Al₂O₃Not SpecifiedNot Specified96.586.3[4]

Experimental Protocols

Protocol 1: Synthesis from Phenylurea and Methanol [5]

  • Reaction Setup: In a stainless steel autoclave, charge phenylurea, methanol, and the chosen catalyst (e.g., a basic catalyst).

  • Inert Atmosphere: Purge the autoclave with an inert gas, such as argon, multiple times.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 160 °C) with vigorous stirring.

  • Reaction Time: Maintain the reaction at the set temperature for the specified duration (e.g., 4.5 hours).

  • Work-up: After the reaction is complete, cool the reactor rapidly and depressurize.

  • Analysis: Add an internal standard to the reaction mixture and analyze the composition using GC-MS for product identification and quantification.

Protocol 2: One-Pot Synthesis from Aniline, Urea, and Methanol [3]

  • Catalyst Preparation: Prepare the catalyst, for example, by incipient wetness impregnation of a support like zeolite HY with a metal salt solution (e.g., KNO₃), followed by drying and calcination.

  • Reaction Setup: Charge aniline, urea, methanol, and the prepared catalyst into a stainless steel autoclave equipped with a cooling condenser.

  • Reaction Conditions: Heat the autoclave to the optimized reaction temperature and pressure.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Product Isolation: Upon completion, cool the reactor, filter to remove the catalyst, and isolate the product from the reaction mixture, for example, by crystallization or distillation.

Protocol 3: Synthesis from Aniline and Dimethyl Carbonate (DMC) [12]

  • Reaction Setup: In a high-pressure reactor, add the catalyst (e.g., Ce-based complex oxide), aniline, and dimethyl carbonate.

  • Inert Atmosphere: Seal the reactor and purge with nitrogen three times.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 170 °C) and stir for the specified time (e.g., 7 hours).

  • Work-up: After the reaction, filter the mixture to remove the catalyst.

  • Analysis: Analyze the filtrate by HPLC to determine the conversion and selectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Charge Reactants & Catalyst setup Assemble & Purge Reactor reactants->setup heat Heat to Reaction Temp setup->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/GC/HPLC) stir->monitor monitor->stir Incomplete cool Cool & Depressurize monitor->cool Complete filter Filter Catalyst cool->filter purify Purify Product (Recrystallization/Chromatography) filter->purify analyze Characterize Product (GC-MS, NMR) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigate Investigation cluster_solutions Potential Solutions start Low Yield of this compound check_completion Check Reaction Completion (TLC/GC) start->check_completion check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions incomplete Incomplete Reaction? check_completion->incomplete impure Impure Reagents? check_reagents->impure suboptimal Suboptimal Conditions? check_conditions->suboptimal extend_time Increase Reaction Time/Temp incomplete->extend_time Yes use_pure Use Pure/Anhydrous Reagents impure->use_pure Yes optimize Optimize Catalyst/Solvent/Ratios suboptimal->optimize Yes

Caption: Troubleshooting logic for addressing low yield in synthesis.

reaction_pathways cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 (One-Pot) aniline Aniline mpc This compound aniline->mpc + DMC phenylurea_intermediate Phenylurea Intermediate aniline->phenylurea_intermediate + Urea dmc Dimethyl Carbonate (DMC) dmc->mpc urea Urea urea->phenylurea_intermediate methanol Methanol methanol->mpc methanol->mpc phenylurea Phenylurea phenylurea->mpc + Methanol phenylurea_intermediate->mpc + Methanol

References

Challenges in the scale-up of METHYL N-PHENYLCARBAMATE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Methyl N-Phenylcarbamate (MPC).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary synthesis routes for this compound include phosgene (B1210022) and non-phosgene methods. Non-phosgene routes are generally preferred for safety and environmental reasons. Common non-phosgene methods include:

  • Reaction of aniline (B41778) with dimethyl carbonate (DMC).

  • One-pot synthesis from aniline, urea, and methanol (B129727).[1][2]

  • Reaction of phenylurea with methanol.[3]

  • Oxidative carbonylation of aniline.[4]

  • Synthesis from aniline and methyl formate.[4][5]

Q2: What are the critical impurities to monitor during the synthesis and scale-up of this compound?

A2: Several impurities can form, impacting the final product's purity and yield. Key impurities to monitor include:

  • N,N'-diphenylurea (DPU): A common byproduct, especially in routes involving isocyanate intermediates or the reaction of aniline with urea.[2][6]

  • Isomeric Carbamates: If the starting aniline contains other isomers, they will react to form their corresponding carbamate (B1207046) impurities.[6]

  • Di-substituted Carbamates: The presence of di-substituted anilines in the starting material can lead to the formation of corresponding carbamate impurities.[6]

  • N-Methylaniline (NMA) and N,N-Dimethylaniline (DMA): These can form as byproducts in reactions involving dimethyl carbonate due to methylation reactions.[7]

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of starting materials or intermediates, resulting in byproducts. For instance, water can hydrolyze methyl chloroformate to methanol and HCl, or an isocyanate intermediate back to aniline, which can then form urea.[6]

Q3: What are the key considerations when scaling up the synthesis of this compound?

A3: Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and product quality:

  • Exothermic Reaction Control: Many of the synthesis reactions are exothermic. Efficient heat dissipation is critical on a larger scale to prevent runaway reactions and the formation of byproducts. Careful control of the reaction temperature, often with external cooling, is necessary.[6]

  • Reagent Addition Rate: A slow and controlled addition of reagents is crucial to manage the reaction temperature and minimize side reactions.[6]

  • Mixing Efficiency: Achieving homogeneous mixing is more challenging in larger reactors. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, which can promote the formation of impurities.

  • Work-up and Product Isolation: Isolating the product on a large scale may require different techniques than those used in the lab. Filtration and drying processes need to be optimized for larger quantities.

  • Solvent Selection and Recovery: The choice of solvent can impact reaction kinetics, product solubility, and purification. On a large scale, solvent recovery and recycling are important for economic and environmental reasons.

Troubleshooting Guides

Problem: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify the reaction time and temperature are optimal for the chosen synthesis route. - Ensure the catalyst (if used) is active and used in the correct concentration. - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the point of completion.
Side Reactions - Control the reaction temperature carefully to minimize temperature-dependent side reactions.[6] - Ensure anhydrous conditions if water-sensitive reagents are used.[6] - Optimize the order and rate of reagent addition.[6]
Product Loss During Work-up - Optimize extraction and washing steps. Ensure the correct pH is used during aqueous washes to minimize product solubility in the aqueous layer.[6] - When recrystallizing, avoid using an excessive amount of solvent and optimize the cooling process to maximize crystal recovery.[6]
Problem: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Formation of N,N'-diphenylurea (DPU) - If using an isocyanate route, ensure no unreacted aniline is present to react with the isocyanate intermediate.[6] - Optimize reaction conditions (e.g., temperature, reagent addition order) to minimize its formation.[6] - Select a recrystallization solvent where the desired product has good solubility at high temperatures and the DPU impurity has low solubility.[6]
Presence of Isomeric or Di-substituted Carbamates - Use high-purity starting materials. Verify the purity of the aniline raw material before starting the synthesis.[6]
Inefficient Purification - Perform a second recrystallization to improve purity.[6] - Consider alternative purification methods, such as column chromatography for small-scale purification or a different solvent system for recrystallization.[6]

Quantitative Data on Synthesis Methods

The following table summarizes key quantitative data for different this compound synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis Route Starting Materials Catalyst Aniline Conversion (%) MPC Selectivity (%) MPC Yield (%) Reference
One-pot SynthesisAniline, Urea, MethanolKNO3 modified Zeolite HY93.182.6-[2]
Aminolysis of DMCAniline, Dimethyl CarbonateZn/Al/Ce mixed oxide95.881.678.2[8]
Reaction with Diphenyl Urea1,3-Diphenyl urea, Dimethyl CarbonatePb(OCH3)298.8 (DPU conversion)99.3-[9]

Experimental Protocols

Protocol 1: Synthesis from Aniline, Urea, and Methanol (Catalytic)

This protocol is based on the one-pot synthesis method.

Materials:

  • Aniline

  • Urea

  • Methanol

  • KNO3 modified Zeolite HY catalyst

Procedure:

  • In a suitable reactor, combine aniline, urea, and methanol in the desired molar ratio.

  • Add the KNO3 modified Zeolite HY catalyst.

  • Heat the reaction mixture to the optimal temperature with stirring.

  • Maintain the reaction at this temperature for the required duration.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The filtrate containing the product can be further purified by recrystallization or distillation.

Protocol 2: Synthesis from Aniline and Dimethyl Carbonate (DMC) (Catalytic)

This protocol is based on the aminolysis of DMC.

Materials:

  • Aniline

  • Dimethyl Carbonate (DMC)

  • Zn/Al/Ce mixed oxide catalyst

Procedure:

  • Charge the reactor with aniline, DMC, and the Zn/Al/Ce mixed oxide catalyst.

  • Heat the mixture to the reaction temperature under a controlled atmosphere.

  • Stir the reaction mixture for the specified time.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The product can be isolated from the filtrate by removing the excess DMC and methanol, followed by purification.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start_aniline Aniline reaction Reaction under Optimized Conditions (Temp, Time, Pressure) start_aniline->reaction start_reagent Carbonylating Agent (e.g., DMC, Urea/Methanol) start_reagent->reaction start_catalyst Catalyst (if applicable) start_catalyst->reaction filtration Catalyst Removal (Filtration) reaction->filtration extraction Solvent Extraction & Washing filtration->extraction purification Purification (Recrystallization/ Distillation) extraction->purification final_product This compound purification->final_product analysis Purity Analysis (HPLC, GC) final_product->analysis

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check Reaction Parameters (Temp, Time, Catalyst) start->check_reaction check_impurities Analyze for Byproducts (GC, HPLC, MS) start->check_impurities check_workup Review Work-up Procedure start->check_workup optimize_reaction Optimize Reaction Conditions check_reaction->optimize_reaction optimize_purification Modify Purification Method check_impurities->optimize_purification improve_workup Adjust Extraction/Washing & Recrystallization check_workup->improve_workup

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway for Byproduct Formation

Byproduct_Formation aniline Aniline isocyanate Phenyl Isocyanate (Intermediate) aniline->isocyanate Reaction with Phosgene Equivalent mpc This compound (Desired Product) aniline->mpc + DMC (Carbamoylation) nma_dma N-Methylaniline (NMA) & N,N-Dimethylaniline (DMA) (Byproducts) aniline->nma_dma + DMC (Methylation) isocyanate->mpc + Methanol dpu N,N'-Diphenylurea (Byproduct) isocyanate->dpu + Unreacted Aniline dmc Dimethyl Carbonate (DMC)

Caption: Reaction pathways leading to desired product and common byproducts.

References

Technical Support Center: Purification of METHYL N-PHENYLCARBAMATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted aniline (B41778) from methyl N-phenylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted aniline from a reaction mixture containing this compound?

A1: The most common and effective methods for removing unreacted aniline leverage the basicity of the aniline and the physical properties of the desired this compound. These methods include:

  • Acidic Wash (Liquid-Liquid Extraction): This technique converts aniline into its water-soluble salt, allowing for its removal from the organic phase containing the product.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, which is effective when there is a polarity difference between aniline and the carbamate (B1207046).

  • Recrystallization: This purification technique relies on the differences in solubility between the desired product and impurities in a given solvent system.

Q2: My product, this compound, seems to be lost during the acidic wash. Why is this happening and what can I do?

A2: While this compound is generally considered neutral, it can exhibit slight basicity. During an acidic wash with a strong acid, a portion of the carbamate may become protonated and partition into the aqueous layer along with the aniline salt, leading to a reduced yield.[1] To mitigate this, consider using a milder acidic solution (e.g., 1M HCl instead of 2M or higher) and minimizing the number of washes.[1] Alternatively, other purification methods like column chromatography or recrystallization might be more suitable if yield loss is significant.

Q3: Aniline and this compound have very similar Rf values on my TLC plate. How can I improve their separation for column chromatography?

A3: When the polarity of aniline and your product are very similar, achieving good separation on a column can be challenging.[1] To improve separation, you can try modifying the mobile phase. Adding a small amount of a volatile base, like triethylamine (B128534) (0.1-1%), to the eluent can help to "mask" the acidic silanol (B1196071) groups on the silica (B1680970) gel, which can reduce tailing and improve the resolution between basic compounds like aniline and your product.[1]

Q4: What is a good starting solvent system for the recrystallization of this compound to remove aniline?

A4: A good starting point for recrystallization is a mixed solvent system. You want a solvent in which this compound is soluble when hot but sparingly soluble at room temperature, while aniline remains soluble. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol (B145695) or ethyl acetate) and then slowly add a miscible "anti-solvent" in which it is less soluble (e.g., water or hexanes) until the solution becomes cloudy.[1] Then, allow the solution to cool slowly to promote crystallization of the pure carbamate.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Product loss during acidic wash Use a more dilute acid (e.g., 1M HCl). Reduce the number of acidic washes. Consider an alternative purification method if the product has significant basicity.[1]
Product co-eluting with aniline during column chromatography Optimize the solvent system using TLC with modifiers like triethylamine.[1] Ensure proper column packing to avoid channeling.
Incomplete crystallization or product remaining in the mother liquor during recrystallization Ensure the minimum amount of hot solvent was used for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation. Try a different solvent system.
Decomposition of the product on silica gel If the carbamate is sensitive to the acidic nature of silica gel, consider using a different stationary phase like neutral alumina (B75360) or deactivating the silica by pre-treating it with a triethylamine-containing solvent.
Problem 2: Persistent Aniline Impurity in the Final Product
Potential Cause Troubleshooting Step
Inefficient extraction during acidic wash Ensure vigorous shaking of the separatory funnel for adequate mixing of the organic and aqueous phases.[1] Increase the concentration or volume of the acidic solution. Perform multiple extractions.
Poor separation during column chromatography Re-optimize the mobile phase based on TLC. A shallower solvent gradient might be necessary. Ensure the column is not overloaded with the crude product.
Co-crystallization of aniline with the product The chosen recrystallization solvent may not be optimal. Screen for a solvent system where the solubility difference between the product and aniline is more pronounced.
Incomplete reaction leaving a large excess of aniline If possible, adjust the stoichiometry of the reaction to use less excess aniline.

Data Presentation: Comparison of Purification Methods

The following table provides a summary of expected outcomes for each purification method for the removal of unreacted aniline from a crude reaction mixture of this compound. The initial crude mixture is assumed to contain approximately 10% aniline by weight.

Purification Method Expected Purity of this compound Expected Yield of this compound Key Advantages Key Disadvantages
Acidic Wash (Liquid-Liquid Extraction) >98%80-90%Fast, simple, and effective for removing basic impurities.Potential for product loss if the carbamate is slightly basic.[1]
Column Chromatography >99.5%75-85%Can achieve very high purity and separate compounds with similar properties.More time-consuming, requires larger volumes of solvent, and can lead to some product loss on the column.
Recrystallization >99%70-95% (highly dependent on initial purity and solvent choice)Can provide very pure crystalline material.Yield can be variable; requires careful solvent selection.

Experimental Protocols

Protocol 1: Removal of Aniline by Acidic Wash (Liquid-Liquid Extraction)
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Layer Separation: Allow the layers to separate. The aniline will be protonated to form anilinium chloride and will be in the aqueous (bottom) layer. The organic layer contains the this compound.

  • Aqueous Layer Removal: Carefully drain the lower aqueous layer.

  • Repeat Wash (Optional): Repeat the wash with 1M HCl if a significant amount of aniline is present.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for elution is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a good separation between the aniline and the product spot (ideally, the product Rf should be around 0.2-0.4).

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and carefully pack a chromatography column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Gradient Elution (Optional): If the separation is difficult, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow General Workflow for Purification of this compound cluster_methods Purification Method crude Crude Reaction Mixture (this compound + Aniline) dissolve Dissolve in Organic Solvent crude->dissolve extraction Acidic Wash (Liquid-Liquid Extraction) dissolve->extraction Method 1 chromatography Column Chromatography dissolve->chromatography Method 2 recrystallization Recrystallization dissolve->recrystallization Method 3 workup Work-up (Drying and Concentration) extraction->workup chromatography->workup recrystallization->workup pure_product Pure Methyl N-phenylcarbamate workup->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_workflow Troubleshooting Low Yield in Purification cluster_solutions Potential Solutions start Low Yield Observed check_method Which purification method was used? start->check_method solution_extraction Use milder acid Reduce number of washes check_method->solution_extraction  Acidic Wash solution_chromatography Check for product streaking Use deactivated silica check_method->solution_chromatography Column Chromatography solution_recrystallization Optimize solvent system Ensure slow cooling check_method->solution_recrystallization  Recrystallization

Caption: Decision tree for troubleshooting low product yield.

References

Stability of METHYL N-PHENYLCARBAMATE under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of methyl N-phenylcarbamate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at neutral pH?

This compound is generally considered to be relatively stable in neutral aqueous solutions. However, the stability can be influenced by temperature and the presence of other reactive species. For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 2-8 °C) and protected from light.

Q2: What is the expected stability of this compound under acidic conditions?

This compound is very stable in acidic aqueous media. Under typical acidic conditions used in experimental work (e.g., pH 1-4), significant degradation is not expected over short to moderate time frames.

Q3: Is this compound susceptible to degradation under basic conditions?

Yes, this compound is susceptible to hydrolysis under basic conditions. The rate of hydrolysis increases with increasing pH. The degradation primarily occurs through the hydrolysis of the carbamate (B1207046) linkage.

Q4: What are the primary degradation products of this compound under basic conditions?

Under basic conditions, this compound is expected to hydrolyze to yield aniline (B41778) and methanol, with the intermediate formation of a methyl isocyanate which subsequently reacts with water to form methylamine (B109427) and carbon dioxide.

Q5: What is the mechanism of hydrolysis for this compound in a basic medium?

The basic hydrolysis of N-monosubstituted phenylcarbamates, such as this compound, is proposed to proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. This involves the deprotonation of the carbamate nitrogen to form an anion, followed by the elimination of the phenoxide leaving group to form a methyl isocyanate intermediate. This intermediate is then rapidly hydrolyzed.

Q6: How does the stability of N,N-disubstituted phenylcarbamates compare to N-monosubstituted ones like this compound?

N,N-disubstituted phenylcarbamates are generally more stable under basic conditions than their N-monosubstituted counterparts. The absence of a proton on the nitrogen atom prevents the E1cB mechanism from occurring. Their hydrolysis, which is slower, proceeds through a direct nucleophilic attack on the carbonyl carbon (a BAc2 mechanism).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpectedly rapid degradation of this compound in my formulation. The pH of your formulation may be slightly basic. Even mildly alkaline conditions (pH > 8) can accelerate hydrolysis.Carefully measure and adjust the pH of your formulation to be neutral or slightly acidic. Use appropriate buffers to maintain the desired pH.
I am observing aniline as a contaminant in my this compound sample. This is likely due to the hydrolysis of the carbamate. This could have occurred during synthesis, workup, or storage if basic conditions were present.For purification, consider recrystallization or chromatography. Ensure that all solvents and reagents used are neutral or acidic and that the compound is stored in a dry, cool, and dark place.
My reaction involving this compound is failing, and I suspect the starting material has degraded. The compound may have been exposed to high temperatures or basic conditions during storage or handling.It is recommended to verify the purity of your this compound using a suitable analytical method such as HPLC or NMR before use.
During workup of a reaction, I am losing my product after a basic wash (e.g., with sodium bicarbonate). This compound is susceptible to hydrolysis in basic aqueous solutions. A basic wash, especially with prolonged contact, can lead to significant degradation.If a basic wash is necessary, perform it quickly with a dilute base solution and at a low temperature. Immediately proceed with extraction and drying of the organic layer.

Quantitative Stability Data

Table 1: Hydrolysis Half-lives of Selected Carbamates

CompoundpHTemperature (°C)Half-lifeCitation
Carbaryl (1-naphthyl N-methylcarbamate)7.082078 days[1]
Carbaryl (1-naphthyl N-methylcarbamate)7.703369 days[1]
Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate)7.0820143 days[1]
Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate)7.703383 days[1]
Propoxur (2-isopropoxyphenyl N-methylcarbamate)7.0820116 days[1]
Propoxur (2-isopropoxyphenyl N-methylcarbamate)7.703379 days[1]

Note: The data in this table is for structurally related N-methylcarbamates and is intended to be illustrative of the general stability trends.

Experimental Protocols

Protocol for Assessing Hydrolytic Stability (Based on OECD Guideline 111 and EPA OCSPP 835.2120)

This protocol outlines a general procedure to determine the rate of hydrolysis of a chemical substance like this compound as a function of pH.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Sterile aqueous buffer solutions:

  • Acetonitrile or other suitable organic solvent (HPLC grade)

  • Sterile, sealed test vessels (e.g., amber glass vials with Teflon-lined caps)

  • Constant temperature chamber or water bath

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

2. Preliminary Test:

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent.

  • Add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffer solutions in separate test vessels. The final concentration should not exceed half of the compound's water solubility.

  • Incubate the test solutions in the dark at 50 °C for 5 days.

  • At the end of the 5-day period, analyze the concentration of this compound remaining in each solution.

  • If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and further testing may not be necessary.

3. Definitive Test (if significant degradation is observed in the preliminary test):

  • For the pH value(s) at which degradation was observed, prepare a new set of test solutions.

  • Incubate these solutions in the dark at a constant, environmentally relevant temperature (e.g., 25 °C).

  • At appropriate time intervals, withdraw aliquots from the test solutions.

  • Immediately quench any further reaction if necessary (e.g., by neutralizing the pH or adding a quenching agent) and analyze for the concentration of the parent compound and any major degradation products.

  • Continue the experiment until at least 90% degradation has occurred or for a maximum of 30 days.

4. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time.

  • If the plot is linear, the hydrolysis follows first-order kinetics. The rate constant (k) can be determined from the slope of the line.

  • Calculate the half-life (t1/2) using the equation: t1/2 = ln(2) / k.

5. Analytical Methodology:

  • A validated stability-indicating analytical method, such as reversed-phase HPLC with UV detection, is typically used to quantify the concentration of this compound and its degradation products.

  • The mobile phase composition and detector wavelength should be optimized for the specific analysis.

Visualizations

G cluster_acid Acidic Conditions cluster_base Basic Conditions (E1cB Mechanism) A This compound A->A Stable B This compound C Deprotonated Intermediate (Anion) B->C + OH- D Methyl Isocyanate + Phenoxide C->D Elimination E Methylamine + Carbon Dioxide + Phenol D->E + H2O

Caption: Degradation pathways of this compound.

G prep Prepare Stock Solution of Compound prelim Preliminary Test (50°C, 5 days) prep->prelim buffers Prepare Sterile Buffers (pH 4, 7, 9) buffers->prelim analyze_prelim Analyze for >10% Degradation prelim->analyze_prelim stable Compound is Stable (End Test) analyze_prelim->stable No unstable Compound is Unstable (Proceed to Definitive Test) analyze_prelim->unstable Yes definitive Definitive Test (e.g., 25°C) unstable->definitive sampling Sample at Time Intervals definitive->sampling sampling->definitive analyze_definitive Quantify Compound and Degradants sampling->analyze_definitive kinetics Determine Rate Constant and Half-life analyze_definitive->kinetics

Caption: Experimental workflow for hydrolysis stability testing.

G start Unexpected Degradation Observed? check_ph Is pH of the medium > 7? start->check_ph check_temp Was the compound exposed to high temp? check_ph->check_temp No sol_acidify Action: Adjust pH to < 7 and use buffers. check_ph->sol_acidify Yes check_purity Was the initial purity confirmed? check_temp->check_purity No sol_temp Action: Store and handle at low temperature. check_temp->sol_temp Yes sol_purity Action: Re-purify or obtain a new batch. check_purity->sol_purity No sol_retest Action: Retest with controlled conditions. check_purity->sol_retest Yes

Caption: Troubleshooting decision tree for unexpected degradation.

References

Troubleshooting low conversion rates in METHYL N-PHENYLCARBAMATE reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates and other common issues encountered during the synthesis of Methyl N-Phenylcarbamate (MPC).

Troubleshooting Guide: Low Conversion Rates

Low conversion of starting materials is a frequent challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal reaction performance.

Question: My this compound synthesis is resulting in a low conversion rate. What are the primary factors I should investigate?

Answer: Low conversion rates in MPC synthesis can typically be attributed to one or more of the following factors: reaction conditions, catalyst activity, reagent quality, and the presence of side reactions. A logical troubleshooting workflow can help pinpoint the issue.

TroubleshootingWorkflow start Low MPC Conversion conditions Step 1: Verify Reaction Conditions start->conditions catalyst Step 2: Evaluate Catalyst conditions->catalyst Conditions Optimal sub_conditions Adjust Temperature, Pressure, Time, or Solvent conditions->sub_conditions Suboptimal Conditions reagents Step 3: Check Reagent Quality catalyst->reagents Catalyst Active sub_catalyst Regenerate, Replace, or Increase Catalyst Loading catalyst->sub_catalyst Inactive or Insufficient Catalyst byproducts Step 4: Analyze for Side Products reagents->byproducts Reagents Pure sub_reagents Purify or Replace Starting Materials (e.g., Aniline (B41778), DMC) reagents->sub_reagents Impure or Degraded Reagents solution Problem Resolved byproducts->solution Side Reactions Identified sub_byproducts Modify Conditions to Suppress Side Reactions byproducts->sub_byproducts Significant Side Reactions sub_conditions->start Re-run Reaction sub_catalyst->start Re-run Reaction sub_reagents->start Re-run Reaction sub_byproducts->start Re-run Reaction

Caption: Troubleshooting workflow for low this compound conversion.

Frequently Asked Questions (FAQs)

Reaction Conditions

Q1: What are the optimal reaction temperatures and times for MPC synthesis?

A1: Optimal conditions are highly dependent on the synthetic route. For the aminolysis of dimethyl carbonate (DMC) with aniline, temperatures around 170-200°C are often employed.[1][2] Reaction times can vary, but significant aniline conversion is often observed within 5-7 hours.[1] Exceeding the optimal temperature may lead to the decomposition of the carbamate (B1207046) product.[3]

Q2: How does the molar ratio of reactants affect the conversion rate?

A2: In the DMC aminolysis route, using an excess of DMC is reported to promote the conversion of aniline and the selectivity towards MPC by suppressing side reactions.[1] A molar ratio of DMC to aniline of 25 has been shown to be effective.[1]

Q3: Can the choice of solvent impact the reaction outcome?

A3: Yes, the solvent can play a crucial role. While DMC can act as both a reactant and a solvent, in other systems, such as the reaction of phenylurea with methanol (B129727), the use of non-polar solvents like toluene (B28343) or benzene (B151609) has been shown to increase conversion and selectivity compared to using methanol alone.[4]

Catalysts

Q4: What types of catalysts are effective for MPC synthesis, and how do I choose one?

A4: A variety of catalysts have been shown to be effective, and the choice depends on the specific reaction pathway.

  • Metal Oxides: Ce-based composite oxides, such as CuO-CeO₂, have demonstrated high activity in the synthesis from aniline and DMC.[2] Zn/Al/Ce mixed oxides have also been reported to give high aniline conversion and MPC yield.[1][5]

  • Zinc Salts: Zinc acetate (B1210297) (Zn(OAc)₂) is a commonly used catalyst, particularly in the reaction of p-toluidine (B81030) with DMC.[3] Its effectiveness can be enhanced with the use of ionic liquids.[6]

  • Lead-Based Catalysts: Lead methylate has been used for the synthesis of MPC from DMC and N,N'-diphenylurea.[7]

  • Palladium Catalysts: For intermolecular amidation of aryl chlorides to form MPC derivatives, palladium catalysts like Xphos Pd G2 are utilized.[8]

The choice of catalyst should be guided by the specific starting materials and desired reaction mechanism. Basic catalysts tend to enhance the yield of MPC in reactions involving phenylurea and methanol, while acidic catalysts may promote the formation of byproducts.[4][9]

Q5: My catalyst seems to be inactive. What could be the cause?

A5: Catalyst deactivation can occur due to several reasons:

  • Poisoning: Impurities in the reactants or solvent can poison the catalyst.

  • Coking: At high temperatures, organic material can deposit on the catalyst surface, blocking active sites.

  • Structural Changes: The catalyst may undergo structural changes at high reaction temperatures, leading to a loss of activity.

  • Moisture: The presence of water can be detrimental to many catalytic systems.[10]

Consider regenerating the catalyst according to literature procedures or using a fresh batch of catalyst.

Side Reactions and Byproducts

Q6: What are the common side reactions that lower the yield of this compound?

A6: Several side reactions can compete with the formation of MPC, thereby reducing the overall yield. The primary side reactions depend on the synthetic route employed. For the synthesis from aniline and DMC, the main byproducts are N-methylaniline (NMA) and N,N-dimethylaniline (DMA), which result from the methylation of aniline.[2] Diphenylurea (DPU) can also be formed.[2]

SideReactions Aniline Aniline MPC This compound (Desired Product) Aniline->MPC Carbamoylation (Main Reaction) NMA N-methylaniline (NMA) Aniline->NMA Methylation DPU Diphenylurea (DPU) Aniline->DPU Reaction with Isocyanate Intermediate DMC Dimethyl Carbonate (DMC) DMC->MPC DMA N,N-dimethylaniline (DMA) NMA->DMA

Caption: Major reaction pathways in MPC synthesis from aniline and DMC.

Q7: How can I minimize the formation of these byproducts?

A7: Minimizing byproduct formation often involves optimizing reaction conditions and catalyst selection.

  • To reduce N-methylation (NMA, DMA): The choice of catalyst is crucial. Catalysts with high selectivity for carbamoylation over methylation are desired.[1] Additionally, optimizing the reaction temperature and time can help, as prolonged reaction times or excessive temperatures might favor methylation.

  • To reduce diphenylurea formation: Controlling the stoichiometry and ensuring efficient mixing can help prevent the side reactions that lead to urea (B33335) formation.[11]

Data Presentation

Table 1: Effect of Catalyst on MPC Synthesis from Aniline and DMC

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reference
Zn/Al/Ce (2.5% Ce)95.881.678.2[1][5]
CuO-CeO₂93.094.2~87.6[2]
Zn(OAc)₂-[bmim]PF₆99.899.1~98.9[6]

Table 2: Influence of Reaction Conditions on MPC Synthesis using Zn/Al/Ce Catalyst

ParameterValueAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reference
Temperature200°C95.881.678.2[1]
Time7 hours95.881.678.2[1]
DMC/Aniline Ratio2595.881.678.2[1]

Experimental Protocols

Synthesis of this compound via DMC Aminolysis using a Zn/Al/Ce Catalyst [1]

  • Reactor Setup: A 50 mL Teflon-lined autoclave equipped with a magnetic stirrer is used as the reactor.

  • Reactant Charging: The following are added to the reactor:

    • 19.35 g of Dimethyl Carbonate (DMC)

    • 0.8 g of Aniline (molar ratio of DMC to aniline is 25)

    • 0.253 g of Zn/Al/Ce catalyst

  • Inert Atmosphere: The reactor is purged with nitrogen gas.

  • Reaction Conditions: The reaction is carried out at 200°C for 7 hours with continuous stirring.

  • Product Recovery: After the reaction, the autoclave is cooled, and the catalyst is separated from the liquid product by centrifugation.

  • Analysis: The liquid product is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of aniline and the selectivity and yield of this compound.

Synthesis of this compound from Aniline, Urea, and Methanol [12]

This route has been studied to understand the reaction pathway, which can proceed through either a phenylurea intermediate or a methyl carbamate intermediate, depending on the presence of a catalyst.

  • General Procedure: Aniline, urea, and methanol are heated in an autoclave.

  • Catalyst Influence:

    • Without Catalyst: The reaction primarily proceeds through a phenylurea intermediate.

    • With γ-Al₂O₃ Catalyst: The reaction path shifts to proceed through a methyl carbamate intermediate.

  • Analysis: The components in the reaction system are identified using Gas Chromatography (GC), HPLC, and HPLC-Mass Spectrometry (MS) to elucidate the reaction pathway.

References

Validation & Comparative

Orthogonality of METHYL N-PHENYLCARBAMATE vs. Fmoc Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the intricate processes of peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. The concept of orthogonality—the ability to deprotect one functional group without affecting another—is a critical consideration for an efficient and successful synthetic strategy. This guide provides an objective comparison of the METHYL N-PHENYLCARBAMATE protecting group and the widely-used 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, with a focus on their orthogonality, supported by available data and detailed experimental protocols.

Introduction to this compound and Fmoc Protecting Groups

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its lability to basic conditions.[1] This allows for an orthogonal approach in conjunction with acid-labile side-chain protecting groups. The this compound group, another carbamate-based protecting group for amines, presents an alternative whose orthogonality with the established Fmoc strategy warrants careful examination.

Cleavage Mechanisms and Orthogonality

The utility of a protecting group is defined by its unique cleavage conditions. The Fmoc group is renowned for its rapid removal under mild basic conditions, typically with a solution of a secondary amine like piperidine (B6355638). The cleavage proceeds via a β-elimination (E1cB) mechanism, initiated by the abstraction of the acidic proton on the fluorenyl ring system.[2]

Carbamates, in general, can be cleaved under various conditions, including acidic, basic, and oxidative methods. The cleavage of this compound under basic conditions would proceed through a nucleophilic acyl substitution at the carbonyl carbon.

For two protecting groups to be considered orthogonal, the deprotection conditions for one must not affect the other.[3] Therefore, the central question is the stability of the this compound group under the standard conditions used for Fmoc removal, i.e., treatment with 20% piperidine in dimethylformamide (DMF).

Data Presentation: A Comparative Analysis

The following table summarizes the cleavage conditions for the Fmoc and this compound protecting groups based on available data.

Protecting GroupDeprotection ReagentTypical ConditionsReaction TimeCleavage EfficiencyOrthogonality with Fmoc
Fmoc 20% Piperidine in DMFRoom Temperature< 2 minutes>99%-
This compound Base (e.g., Piperidine)Room TemperatureLikely minutes to hoursExpected to be significantNot Orthogonal
Other Basic Conditionse.g., NaOH, TBAFVariedHighNot applicable
Acidic Conditionse.g., Strong acidsVariedPossibleOrthogonal
Oxidative Conditionse.g., Oxidizing agentsVariedPossibleOrthogonal

Experimental Protocols

Protocol 1: Standard Fmoc Group Deprotection

This protocol outlines the standard procedure for the removal of the Fmoc protecting group from an N-terminal amino acid in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide resin

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Swell the Fmoc-protected peptide resin in DMF for 15-30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Protocol 2: General Procedure for Base-Mediated Deprotection of this compound (for investigative purposes)

This generalized protocol is for assessing the lability of the this compound group to basic conditions analogous to Fmoc deprotection.

Materials:

  • This compound-protected substrate

  • 20% (v/v) Piperidine in DMF

  • Quenching solution (e.g., dilute aqueous HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical tools for monitoring the reaction (e.g., TLC, LC-MS)

Procedure:

  • Dissolve the this compound-protected substrate in DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr).

  • Upon completion or at desired time points, quench the reaction by adding a dilute aqueous HCl solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and analyze the crude product to determine the extent of deprotection.

Visualization of Cleavage Mechanisms and Workflow

cluster_Fmoc Fmoc Deprotection Fmoc_Protected Fmoc-NH-R Intermediate Fluorenyl Anion Intermediate Fmoc_Protected->Intermediate Base abstraction of proton Piperidine Piperidine Piperidine->Intermediate DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->DBF_Adduct Deprotected_Fmoc H2N-R Intermediate->Deprotected_Fmoc β-elimination Intermediate->DBF_Adduct cluster_Carbamate This compound Deprotection (Proposed) Carbamate_Protected MeO-C(=O)-N(Ph)-R Tetrahedral_Intermediate Tetrahedral Intermediate Carbamate_Protected->Tetrahedral_Intermediate Nucleophilic attack Base Base (e.g., Piperidine) Base->Tetrahedral_Intermediate Deprotected_Carbamate Ph-NH-R Tetrahedral_Intermediate->Deprotected_Carbamate Collapse of intermediate Byproducts [MeO-C(=O)-Base]+ Tetrahedral_Intermediate->Byproducts Start Start with Protected Substrate Deprotection Add Deprotection Reagent (e.g., 20% Piperidine in DMF) Start->Deprotection Reaction Agitate at Room Temperature Deprotection->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Analysis Analyze Product for Cleavage Efficiency Workup->Analysis Conclusion Determine Orthogonality Analysis->Conclusion

References

Comparative study of catalysts for METHYL N-PHENYLCARBAMATE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of Methyl N-Phenylcarbamate

The synthesis of this compound (MPC) is a critical process in the non-phosgenated production of isocyanates, key precursors for polyurethanes. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and sustainability of MPC synthesis. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.

Comparative Performance of Catalysts

The efficacy of different catalysts for MPC synthesis is summarized in the table below. It is important to note that direct comparison can be challenging due to the varied reaction pathways and conditions employed in different studies. The data presented here is extracted from various research articles and aims to provide a comprehensive overview of the catalytic landscape.

CatalystStarting MaterialsReaction Temperature (°C)Reaction Time (h)Aniline (B41778)/Substrate Conversion (%)MPC Selectivity (%)MPC Yield (%)
Homogeneous Catalysts
Zn(OAc)₂-[bmim]PF₆[1]Aniline, Dimethyl CarbonateNot SpecifiedNot Specified99.899.1~98.9
Pb(OCH₃)₂[2]N,N'-Diphenylurea, Dimethyl Carbonate1501.598.8 (DPU Conversion)99.3~98.1
Potassium tetrabromopalladate/I₂/Et₃N[3]N,N'-Diphenylurea, Nitrobenzene, Methanol, CO180630 (DPU Conversion), 38 (Nitrobenzene Conversion)Not Specified15 mmols obtained
Xphos Pd G2[4]Aryl Chlorides, Methyl Carbamate (B1207046)Not SpecifiedNot SpecifiedGood to Excellent Yields ReportedHigh ChemoselectivityNot Quantified in Abstract
Heterogeneous Catalysts
Zn/Al/Ce Mixed Oxide (2.5% Ce)[5][6]Aniline, Dimethyl Carbonate200795.881.678.2
KNO₃ modified Zeolite HY[7]Aniline, Urea, MethanolNot SpecifiedNot Specified93.182.6~77.0
CuO-CeO₂[8]Aniline, Dimethyl CarbonateNot SpecifiedNot SpecifiedHigh Performance ReportedHigh Performance ReportedNot Quantified in Abstract
PbO/SiO₂[9]Aniline, Dimethyl CarbonateNot SpecifiedNot SpecifiedReported as the best among supported PbO catalystsNot SpecifiedNot Specified
γ-Al₂O₃[10]Aniline, Urea, MethanolNot SpecifiedNot SpecifiedReaction path alteration noted, quantitative data not in abstractNot SpecifiedNot Specified

Reaction Pathways and Experimental Workflow

The synthesis of this compound can proceed through several routes, with the choice of starting materials influencing the reaction pathway and the catalyst selection.

ReactionPathways cluster_0 Aniline + Dimethyl Carbonate (DMC) cluster_1 Aniline + Urea + Methanol cluster_2 N,N'-Diphenylurea + Methanol Aniline_DMC Aniline + DMC MPC_DMC This compound Aniline_DMC->MPC_DMC Catalyst Aniline_Urea Aniline + Urea + Methanol Intermediate Phenylurea or Methyl Carbamate Intermediate Aniline_Urea->Intermediate Catalyst dependent MPC_Urea This compound Intermediate->MPC_Urea DPU N,N'-Diphenylurea + Methanol MPC_DPU This compound DPU->MPC_DPU Catalyst

Caption: Common synthetic routes to this compound.

A typical experimental workflow for screening and optimizing a catalyst for this compound synthesis is depicted below.

ExperimentalWorkflow start Catalyst Preparation/Selection reactants Reactant Charging (e.g., Aniline, DMC, Solvent) start->reactants reactor Reaction in Autoclave (Controlled T, P, Stirring) reactants->reactor separation Catalyst Separation (Filtration/Centrifugation for Heterogeneous) reactor->separation analysis Product Analysis (GC, HPLC, MS) separation->analysis optimization Parameter Optimization (Temperature, Time, Catalyst Loading) analysis->optimization optimization->reactor Iterate end Optimal Conditions Identified optimization->end Achieved

Caption: General experimental workflow for catalyst screening.

Detailed Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic studies. Below are examples of protocols adapted from the literature.

Protocol 1: Synthesis using a Homogeneous Catalyst - Potassium Tetrabromopalladate[3]

  • Reactor Charging : In a 200 ml stirring-type autoclave, charge 30 mmols of N,N'-diphenylurea, 15 mmols of nitrobenzene, 50 ml of methanol, 1 mmol of potassium tetrabromopalladate, 2 mmols of iodine, and 2 mmols of triethylamine.

  • Purging : Replace the air inside the autoclave with carbon monoxide.

  • Pressurizing : Pressurize the autoclave with carbon monoxide to 120 Kg/cm².

  • Reaction : Heat the mixture to 180°C and stir for 6 hours.

  • Analysis : After cooling and depressurizing, analyze the reaction solution to determine the conversion of reactants and the amount of this compound formed.

Protocol 2: Synthesis using a Heterogeneous Catalyst - Zn/Al/Ce Mixed Oxide[5]

  • Catalyst Preparation : Prepare Zn/Al/Ce hydrotalcite-like precursors via the coprecipitation method. The resulting materials are then calcined to obtain the mixed oxides.

  • Reactor Charging : In a 50 mL Teflon-lined autoclave equipped with a magnetic stirrer, add 19.35 g of dimethyl carbonate (DMC), 0.8 g of aniline (molar ratio of DMC to aniline is 25), and 0.253 g of the catalyst.

  • Inert Atmosphere : Purge the reactor with nitrogen.

  • Reaction : Heat the reactor to 200°C and maintain the reaction for 7 hours with stirring.

  • Catalyst Recovery and Product Analysis : After the reaction, separate the catalyst by centrifugation. Analyze the liquid product using High-Performance Liquid Chromatography (HPLC).

Discussion of Catalyst Types

Homogeneous Catalysts :

Homogeneous catalysts, such as zinc acetate (B1210297) promoted by ionic liquids and lead methylate, often exhibit high activity and selectivity under milder reaction conditions.[1][2] The ionic liquid in the Zn(OAc)₂-[bmim]PF₆ system is believed to facilitate the reaction by forming a hydrogen bond, which alters the coordination structure of the zinc acetate and promotes the nucleophilic attack of aniline on the dimethyl carbonate.[1] However, the key challenge with homogeneous catalysts is their separation from the product mixture, which can lead to product contamination and catalyst loss, making recycling difficult.[5]

Heterogeneous Catalysts :

Heterogeneous catalysts, including mixed metal oxides and supported catalysts, offer the significant advantage of easy separation and recyclability.[5][6] The Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have shown high activity and stability.[5][6] The addition of cerium to the Zn/Al mixed oxide enhances the catalytic performance, with a 2.5% cerium content demonstrating an aniline conversion of 95.8% and MPC selectivity of 81.6%.[5][6] The reusability of these catalysts is a key feature, with the Zn/Al/Ce catalyst maintaining high aniline conversion over five cycles.[5] Acidic or basic properties of the catalyst can significantly influence the reaction pathway; basic catalysts tend to favor the formation of MPC, while acidic catalysts may promote the formation of byproducts like methyl carbamate and aniline.[11]

Conclusion

The choice of catalyst for this compound synthesis is a trade-off between activity, selectivity, cost, and ease of separation. Homogeneous catalysts often provide excellent performance but pose challenges in recovery. Heterogeneous catalysts, particularly mixed metal oxides like Zn/Al/Ce, are promising due to their high activity, stability, and recyclability, aligning with the principles of green chemistry. Future research should focus on developing robust and cost-effective heterogeneous catalysts with even higher selectivity and activity under mild conditions.

References

Comparative Reactivity Analysis: Methyl N-Phenylcarbamate vs. Ethyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of methyl N-phenylcarbamate and ethyl N-phenylcarbamate, supported by experimental data and protocols.

This guide provides an in-depth comparison of the reactivity of this compound and ethyl N-phenylcarbamate, two closely related organic compounds with applications in pharmaceuticals, agriculture, and materials science. Understanding the subtle differences in their chemical behavior is crucial for optimizing reaction conditions, predicting product formation, and designing novel molecules with desired properties. This document summarizes available quantitative data, outlines detailed experimental protocols for their synthesis and reactivity studies, and visualizes key concepts to facilitate a clear understanding of their chemical properties.

Executive Summary

The primary difference in reactivity between this compound and ethyl N-phenylcarbamate arises from the steric and electronic effects of the methyl versus the ethyl group attached to the oxygen atom. While electronic effects are generally considered minimal between these two small alkyl groups, the slightly larger size of the ethyl group can influence the rate of reactions where the carbamate (B1207046) moiety is a target for nucleophilic attack.

Available data suggests that both compounds exhibit similar reactivity profiles, with ethyl N-phenylcarbamate showing a slightly slower rate of hydrolysis under basic conditions compared to analogous methyl carbamates. This difference, although minor, can be significant in sensitive applications. This guide will delve into the nuances of their reactivity in key chemical transformations, including hydrolysis and aminolysis.

Data Presentation: A Comparative Overview

Direct comparative experimental data for the reactivity of this compound and ethyl N-phenylcarbamate under identical conditions is limited in the current literature. However, by compiling and analyzing data from various sources, a comparative assessment can be made.

ParameterThis compoundEthyl N-PhenylcarbamateReference
Molecular Formula C₈H₉NO₂C₉H₁₁NO₂[1]
Molecular Weight 151.16 g/mol 165.19 g/mol [1][2]
Alkaline Hydrolysis Rate Constant (k_OH) No direct experimental data found. Data for Phenyl N-phenylcarbamate: 1.15 x 10⁻² L·mol⁻¹·s⁻¹ at 25°C.[3]Estimated: 2.6 x 10⁻⁴ L·mol⁻¹·s⁻¹[2]

Theoretical Framework: Steric and Electronic Effects

The reactivity of carbamates is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this center is a key step in many of their reactions, including hydrolysis and aminolysis. The nature of the alkoxy group (methoxy vs. ethoxy) can influence this reactivity through a combination of steric and electronic effects.

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group is slightly more electron-donating than the methyl group. This would theoretically lead to a very small decrease in the electrophilicity of the carbonyl carbon in the ethyl derivative, making it slightly less reactive towards nucleophiles. However, for many reactions, this difference is considered negligible.

  • Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. This effect is generally more pronounced in reactions involving bulky nucleophiles or in sterically congested transition states. Studies on the aminolysis of related carbonates have shown that substitution of a methoxy (B1213986) group with a phenoxy group (a much larger group) results in lower reaction rates due to steric hindrance.[4] While the difference between methyl and ethyl is much smaller, it can still play a role.

Key Reactions and Mechanistic Insights

Hydrolysis

The hydrolysis of N-phenylcarbamates, particularly under alkaline conditions, is a well-studied reaction. The generally accepted mechanism for N-monosubstituted carbamates is the E1cB (Elimination Unimolecular conjugate Base) mechanism.

Carbamate Methyl/Ethyl N-Phenylcarbamate Anion Carbamate Anion Carbamate->Anion + OH⁻ - H₂O Anion->Carbamate - OH⁻ + H₂O Isocyanate Phenyl Isocyanate Anion->Isocyanate - RO⁻ Isocyanate->Anion + RO⁻ CarbamicAcid Phenylcarbamic Acid Isocyanate->CarbamicAcid + H₂O Aniline Aniline + CO2 CarbamicAcid->Aniline Decarboxylation Alcohol Methanol/Ethanol Carbamate Methyl/Ethyl N-Phenylcarbamate Tetrahedral_Intermediate Tetrahedral Intermediate Carbamate->Tetrahedral_Intermediate + R'NH₂ Tetrahedral_Intermediate->Carbamate - R'NH₂ Urea N-Phenyl-N'-R'-Urea Tetrahedral_Intermediate->Urea - ROH Alcohol Methanol/Ethanol Start Prepare Stock Solutions of Carbamates and NaOH Reaction_Setup Set up temperature-controlled reaction vessels Start->Reaction_Setup Initiation Initiate reaction by adding NaOH to carbamate solutions Reaction_Setup->Initiation Sampling Withdraw aliquots at specific time intervals Initiation->Sampling Quenching Quench reaction in aliquots Sampling->Quenching Analysis Analyze samples by HPLC or UV-Vis spectroscopy Quenching->Analysis Data_Analysis Determine rate constants (k_obs and k_OH) Analysis->Data_Analysis Comparison Compare rate constants of methyl and ethyl N-phenylcarbamate Data_Analysis->Comparison

References

Efficacy of Methyl N-Phenylcarbamate Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyl N-phenylcarbamate derivatives as enzyme inhibitors, focusing on their efficacy against key enzymes implicated in neurodegenerative diseases. The information presented herein is curated from experimental data to assist researchers in evaluating the therapeutic potential of this class of compounds.

Cholinesterase Inhibition: Targeting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

This compound derivatives are a well-established class of cholinesterase inhibitors, primarily investigated for their potential in treating Alzheimer's disease. These compounds function by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.[1][2][3]

Comparative Efficacy of this compound Derivatives

The inhibitory potency of various this compound derivatives against AChE and BuChE is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of these derivatives from published studies.

Derivative Structure/NameTarget EnzymeIC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase (AChE)38.98[4][5][6]
2-(phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BuChE)1.60[4][5]
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamateButyrylcholinesterase (BuChE)High selectivity[7]
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamateButyrylcholinesterase (BuChE)Corresponds well with galanthamine[7]
Rivastigmine (Reference)Acetylcholinesterase (AChE)>100[8]

Note: The inhibitory activity of these derivatives is influenced by the nature and position of substituents on the phenyl ring.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

The most common method for determining AChE and BuChE activity is the spectrophotometric method developed by Ellman.[9][10]

Principle:

This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine (B1193921) (or butyrylthiocholine (B1199683) for BuChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[1][9][11][12][13]

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of buffer, enzyme, substrate, and DTNB.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • DTNB solution

    • Test compound solution at various concentrations (or solvent for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[1]

  • Reaction Initiation: Add the substrate solution (ATCI or BTCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-15 minutes) using a microplate reader.[1][9]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL)

Recent research has explored the potential of carbamate (B1207046) derivatives as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are key regulators of the endocannabinoid system, which plays a role in pain, inflammation, and neuroprotection.[14][15][16][17] While the broader class of carbamates has shown inhibitory activity against FAAH and MAGL, specific data for this compound derivatives is less abundant in the current literature.

Comparative Efficacy of Carbamate Derivatives as FAAH and MAGL Inhibitors

The following table summarizes the IC50 values for some carbamate-based inhibitors against FAAH and MAGL.

Derivative Structure/NameTarget EnzymeIC50 (nM)Reference
URB597 (O-aryl carbamate)Fatty Acid Amide Hydrolase (FAAH)4.6[18]
O-(1,2,3-triazol-4-yl)methyl carbamate derivativesFatty Acid Amide Hydrolase (FAAH)Single-digit nanomolar[19]
JZL184 (piperidine carbamate)Monoacylglycerol Lipase (MAGL)Irreversible inhibitor[20]
JW651 (benzhydrylpiperazine derivative)Monoacylglycerol Lipase (MAGL)38[21]

Note: The data presented here is for carbamate derivatives in general and highlights the potential of this chemical class. Further research is needed to specifically evaluate this compound derivatives against these targets.

Experimental Protocol: FAAH and MAGL Inhibition Assays

Inhibition of FAAH and MAGL can be determined using fluorometric or colorimetric assays.

Principle:

These assays typically involve the enzymatic hydrolysis of a synthetic substrate that releases a fluorescent or chromogenic product. The rate of product formation is measured in the presence and absence of the inhibitor to determine its potency.

General Procedure (Fluorometric Assay):

  • Reagent Preparation: Prepare assay buffer, enzyme solution (recombinant human FAAH or MAGL), fluorogenic substrate, and inhibitor solutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the plate to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value as described for the cholinesterase assay.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in Alzheimer's Disease

Acetylcholine (ACh) is synthesized from choline (B1196258) and acetyl-CoA in the presynaptic neuron and stored in vesicles. Upon neuronal stimulation, ACh is released into the synaptic cleft and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse. ACh is then rapidly hydrolyzed by acetylcholinesterase (AChE) into choline and acetate. The choline is taken back up into the presynaptic neuron for recycling. In Alzheimer's disease, there is a deficit in cholinergic signaling, and inhibitors of AChE aim to increase the levels of ACh in the synaptic cleft.[2][3][22][23][24]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_uptake Choline ChAT ChAT Choline_uptake->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_synthesis ACh ChAT->ACh_synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChE AChE ACh_cleft->AChE Receptor Muscarinic/Nicotinic Receptors ACh_cleft->Receptor Choline_cleft Choline AChE->Choline_cleft Acetate_cleft Acetate AChE->Acetate_cleft Inhibitor This compound Derivative Inhibitor->AChE Choline_cleft->Choline_uptake Signal Signal Transduction Receptor->Signal

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound derivatives on AChE.

Endocannabinoid Signaling and Inhibition of FAAH and MAGL

The endocannabinoid system is modulated by the synthesis and degradation of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). FAAH is the primary enzyme responsible for the degradation of AEA, while MAGL is the main enzyme for 2-AG degradation. Inhibition of these enzymes leads to an increase in endocannabinoid levels, which can then activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including neuroprotection.[14][15][17][25]

Endocannabinoid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_receptor Receptor Signaling PL Membrane Phospholipids AEA_syn AEA Synthesis PL->AEA_syn AEA Anandamide (AEA) AEA_syn->AEA DAG DAG AG2_syn 2-AG Synthesis DAG->AG2_syn AG2 2-Arachidonoylglycerol (2-AG) AG2_syn->AG2 FAAH FAAH AEA->FAAH CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 MAGL MAGL AG2->MAGL AG2->CB1_CB2 Arachidonic_Acid1 Arachidonic Acid FAAH->Arachidonic_Acid1 Ethanolamine Ethanolamine FAAH->Ethanolamine Arachidonic_Acid2 Arachidonic Acid MAGL->Arachidonic_Acid2 Glycerol Glycerol MAGL->Glycerol FAAH_Inhibitor Carbamate Inhibitor FAAH_Inhibitor->FAAH MAGL_Inhibitor Carbamate Inhibitor MAGL_Inhibitor->MAGL Neuroprotection Neuroprotection, Analgesia, etc. CB1_CB2->Neuroprotection

Caption: Endocannabinoid signaling pathways and the inhibition of FAAH and MAGL by carbamate derivatives.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of this compound derivatives against a target enzyme.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Kinetic Measurement (e.g., Absorbance/Fluorescence) reaction_start->measurement data_analysis Data Analysis (Calculate Reaction Rates) measurement->data_analysis inhibition_calc Calculate % Inhibition data_analysis->inhibition_calc ic50_determination Determine IC50 Value inhibition_calc->ic50_determination end End ic50_determination->end

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

References

Comparative Guide to Validated Analytical Methods for the Quantification of Methyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of methyl N-phenylcarbamate is crucial for various applications, from environmental monitoring to quality control in chemical synthesis. This guide provides a comparative overview of the principal analytical techniques suitable for the determination of this compound. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with various detectors, and Gas Chromatography-Mass Spectrometry (GC-MS). While comprehensive, direct comparative studies on the validation of analytical methods specifically for this compound are limited, this guide leverages validated methods for structurally similar N-methyl carbamates. The presented data and protocols serve as a robust foundation for method development and validation for the target analyte.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize typical performance characteristics for the analysis of carbamates using different analytical techniques. These values are representative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: Performance Characteristics of HPLC-based Methods for Carbamate (B1207046) Analysis

ParameterHPLC-FLD (Post-Column Derivatization)HPLC-MS/MS
Analyte(s) N-methyl carbamatesN-methyl carbamates
Linearity (r²) >0.999[1]>0.99[2]
Limit of Detection (LOD) 0.01 - 0.5 µg/L[1]0.1 µg/L[2]
Limit of Quantitation (LOQ) ~1 µg/L[1]0.3 µg/L[2]
Accuracy (Recovery) 85% - 97%[1]Typically 80-120%
Precision (%RSD) < 5%[1]< 15%

Table 2: Performance Characteristics of GC-MS for Carbamate Analysis

ParameterGC-MS (with Derivatization)
Analyte(s) N-methyl carbamates
Linearity (r²) >0.99[3]
Limit of Detection (LOD) Analyte-dependent, often in the low µg/L range
Limit of Quantitation (LOQ) Analyte-dependent, often in the low µg/L range
Accuracy (Recovery) Typically 70-130%
Precision (%RSD) < 20%

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols, primarily developed for the analysis of N-methyl carbamates, can be adapted for this compound with appropriate method development and validation.

High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method, based on EPA Method 531.1, is a robust and widely used technique for carbamate analysis.[1][4] It involves a post-column derivatization to generate a fluorescent product, which is then detected with high sensitivity.[1][5]

A. Sample Preparation (General Procedure for Water Samples)

  • Adjust the sample pH to approximately 3 with a suitable buffer.

  • If necessary, filter the sample to remove particulate matter.

  • For solid samples, an extraction step using a suitable solvent (e.g., acetonitrile (B52724) or methanol) followed by cleanup using Solid-Phase Extraction (SPE) may be required.[5]

B. HPLC-FLD System Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Gradient elution with water and methanol (B129727) or acetonitrile.[1][6]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.[1]

  • Injection Volume: 10 - 400 µL.[1]

  • Post-Column Derivatization:

  • Detector: Fluorescence detector with appropriate excitation and emission wavelengths.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity and is particularly useful for complex matrices.[1]

A. Sample Preparation

  • Sample extraction can be performed using methods like liquid-liquid extraction or solid-phase extraction (SPE).[1]

  • The final extract is typically reconstituted in a solvent compatible with the mobile phase.

B. LC-MS/MS System Conditions

  • Column: C18 or other suitable reversed-phase column.[7]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[6][8]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is common for carbamates.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor and product ion transitions for enhanced selectivity and sensitivity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of many N-methyl carbamates can be challenging due to their thermal instability.[1] Therefore, a derivatization step is often necessary to create more volatile and thermally stable compounds.

A. Sample Preparation and Derivatization

  • Extraction is performed using an appropriate solvent.

  • A derivatization step is employed. A common approach is methylation using a reagent like trimethylanilinium hydroxide (TMAH) in a "flash alkylation" process in the hot GC inlet.[3]

B. GC-MS System Conditions

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysoxane phase.[1]

  • Inlet: Split/splitless or Pulsed Temperature Vaporization (PTV) inlet.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized analytes.

  • Ionization Source: Electron Ionization (EI) at 70 eV.[1]

  • Mass Spectrometry: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.[1]

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

cluster_hplc_fld HPLC-FLD Workflow sample_prep_hplc Sample Preparation (e.g., Filtration, Extraction) hplc_separation HPLC Separation (C18 Column) sample_prep_hplc->hplc_separation post_column_hydrolysis Post-Column Hydrolysis (NaOH) hplc_separation->post_column_hydrolysis post_column_derivatization Post-Column Derivatization (OPA) post_column_hydrolysis->post_column_derivatization fluorescence_detection Fluorescence Detection post_column_derivatization->fluorescence_detection data_analysis_hplc Data Analysis fluorescence_detection->data_analysis_hplc

Caption: HPLC-FLD workflow for carbamate analysis.

cluster_lc_ms LC-MS/MS Workflow sample_prep_lcms Sample Preparation (SPE or LLE) lc_separation LC Separation (Reversed-Phase) sample_prep_lcms->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms_ms_detection MS/MS Detection (MRM) esi_ionization->ms_ms_detection data_analysis_lcms Data Analysis ms_ms_detection->data_analysis_lcms

Caption: LC-MS/MS workflow for carbamate analysis.

cluster_gc_ms GC-MS Workflow sample_prep_gcms Sample Preparation (Extraction) derivatization Derivatization (e.g., Flash Alkylation) sample_prep_gcms->derivatization gc_separation GC Separation derivatization->gc_separation ei_ionization Electron Ionization (EI) gc_separation->ei_ionization ms_detection MS Detection (SIM or Scan) ei_ionization->ms_detection data_analysis_gcms Data Analysis ms_detection->data_analysis_gcms

Caption: GC-MS workflow for derivatized carbamates.

Logical Relationship Diagram

Analyte This compound Method_Selection Analytical Method Selection Analyte->Method_Selection HPLC_FLD HPLC-FLD Method_Selection->HPLC_FLD Established Method LC_MS_MS LC-MS/MS Method_Selection->LC_MS_MS High Specificity GC_MS GC-MS Method_Selection->GC_MS Alternative High_Sensitivity High Sensitivity HPLC_FLD->High_Sensitivity High_Selectivity High Selectivity LC_MS_MS->High_Selectivity Complex_Matrix Complex Matrix LC_MS_MS->Complex_Matrix Thermal_Stability Thermal Stability GC_MS->Thermal_Stability Requires Derivatization

Caption: Method selection for this compound.

References

Stability Showdown: Methyl N-Phenylcarbamate vs. p-Nitrophenyl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers in drug development and chemical synthesis, this guide provides an in-depth look at the chemical stability of methyl N-phenylcarbamate and its p-nitro substituted counterpart. Understanding the distinct stability profiles of these carbamates is crucial for their effective application as protecting groups, synthetic intermediates, and in the design of prodrugs.

The stability of a carbamate (B1207046) is intrinsically linked to its chemical structure, with substituents on the aryl ring playing a pivotal role in determining its susceptibility to cleavage. This guide will delve into the chemical principles governing the stability of these two compounds, supported by experimental data and detailed protocols for their analysis.

Executive Summary: The Decisive Role of the Nitro Group

The primary determinant of the stability difference between this compound and p-nitrophenyl carbamates is the powerful electron-withdrawing nature of the nitro (-NO2) group. Positioned at the para position of the phenyl ring, the nitro group significantly destabilizes the carbamate linkage, particularly under basic conditions, making p-nitrophenyl carbamates considerably more labile than the unsubstituted this compound. Phenylcarbamates, in a general sense, are recognized for their substantial stability, which facilitates their synthesis and storage on a large scale[1][2].

Under neutral and acidic conditions, both this compound and p-nitrophenyl carbamates exhibit notable stability[3][4]. However, as the pH increases, the rate of hydrolysis for p-nitrophenyl carbamates escalates dramatically. This heightened reactivity is attributed to the nitro group's ability to stabilize the resulting phenolate (B1203915) leaving group through resonance, making the p-nitrophenoxide a much better leaving group than the unsubstituted phenoxide.

Quantitative Stability Data

The following table summarizes the key stability characteristics of this compound and a representative p-nitrophenyl carbamate. The significant difference in their susceptibility to base-catalyzed hydrolysis is a key takeaway.

ParameterThis compoundp-Nitrophenyl CarbamateReference
Relative Stability HighModerate to LowInferred from[5]
Stability in Acid/Neutral pH StableStable[3][4]
Susceptibility to Base Hydrolysis LowHigh[3][4][5]
Leaving Group Phenoxidep-NitrophenoxideGeneral Chemistry Principle
Leaving Group pKa (of conjugate acid, phenol) ~10~7.15General Chemistry Principle

Mechanism of Hydrolysis: An Overview

The base-catalyzed hydrolysis of aryl carbamates, such as this compound and p-nitrophenyl carbamates, typically proceeds via an Elimination-Addition mechanism, specifically the E1cB (Elimination Unimolecular conjugate Base) pathway[5][6]. This mechanism involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then expels the phenoxide leaving group to form a highly reactive isocyanate. The isocyanate is subsequently attacked by water or hydroxide (B78521) ions to ultimately yield the corresponding amine and carbon dioxide.

The electron-withdrawing nitro group on the p-nitrophenyl carbamate plays a crucial role in accelerating this process by increasing the acidity of the N-H proton and by stabilizing the negative charge on the departing phenoxide ion.

Experimental Protocol: Comparative Hydrolysis Study

This section outlines a general experimental protocol for comparing the stability of this compound and a p-nitrophenyl carbamate under basic conditions using UV-Vis spectrophotometry. The release of p-nitrophenol from the hydrolysis of p-nitrophenyl carbamate can be conveniently monitored as it has a distinct yellow color and a strong absorbance in the visible region[3][4].

Objective: To determine and compare the rate of hydrolysis of this compound and a p-nitrophenyl carbamate at a constant basic pH.

Materials:

  • This compound

  • A representative p-nitrophenyl carbamate (e.g., 4-nitrophenyl methylcarbamate)

  • Buffer solution (e.g., 0.1 M sodium carbonate buffer, pH 10)

  • Spectrophotometer

  • Quartz cuvettes

  • Stock solutions of the carbamates in a suitable organic solvent (e.g., acetonitrile)

Procedure:

  • Prepare stock solutions of this compound and the p-nitrophenyl carbamate of known concentrations in acetonitrile.

  • Set the spectrophotometer to monitor the absorbance at the λmax of p-nitrophenolate (around 400-410 nm).

  • Equilibrate the buffer solution to the desired temperature (e.g., 25 °C) in a quartz cuvette.

  • Initiate the reaction by injecting a small, known volume of the p-nitrophenyl carbamate stock solution into the buffer-filled cuvette.

  • Immediately begin recording the absorbance at regular time intervals.

  • Continue data collection until the reaction is complete (i.e., the absorbance plateaus).

  • Repeat the experiment with this compound. Note that since phenoxide does not absorb in the visible region, an alternative analytical method such as HPLC would be required to monitor the disappearance of the starting material or the appearance of aniline.

  • Calculate the initial rate of hydrolysis from the slope of the absorbance versus time plot for the p-nitrophenyl carbamate.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the base-catalyzed hydrolysis (E1cB) mechanism for both carbamates, highlighting the key differences.

G Base-Catalyzed Hydrolysis of Phenylcarbamates (E1cB Mechanism) cluster_0 This compound cluster_1 p-Nitrophenyl Carbamate MPC This compound MPC_Anion Anionic Intermediate MPC->MPC_Anion + OH- Isocyanate Phenyl Isocyanate MPC_Anion->Isocyanate - Phenoxide Rate_MPC Slower Rate MPC_Products Aniline + CO2 Isocyanate->MPC_Products + H2O PNPC p-Nitrophenyl Carbamate PNPC_Anion Anionic Intermediate PNPC->PNPC_Anion + OH- Nitro_Isocyanate p-Nitrophenyl Isocyanate PNPC_Anion->Nitro_Isocyanate - p-Nitrophenoxide (Stabilized by -NO2) Rate_PNPC Faster Rate PNPC_Products p-Nitroaniline + CO2 Nitro_Isocyanate->PNPC_Products + H2O

Caption: Comparative hydrolysis pathway of the carbamates.

Conclusion

The stability of this compound and p-nitrophenyl carbamates is markedly different, a fact that can be exploited in various chemical and pharmaceutical applications. This compound offers greater stability, making it a suitable choice for applications requiring a robust carbamate linkage. Conversely, the lability of p-nitrophenyl carbamates, particularly under basic conditions, makes them excellent candidates for use as readily cleavable protecting groups or as active esters in the synthesis of ureas and other derivatives. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these stability differences is paramount for rational molecular design and the successful execution of synthetic strategies.

References

Benchmarking in Solid-Phase Synthesis: The Case of Methyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases indicates that Methyl N-Phenylcarbamate is not a standard or documented reagent for applications in solid-phase synthesis, such as capping in Solid-Phase Peptide Synthesis (SPPS). Consequently, a direct performance comparison with alternative reagents, supported by experimental data, cannot be provided.

Solid-phase synthesis, a cornerstone of modern chemistry for producing peptides and oligonucleotides, relies on a well-established set of reagents and protocols. A critical step in this process, particularly in SPPS, is "capping." This procedure involves the termination of unreacted peptide chains by blocking their free amino groups, thereby preventing the formation of deletion sequences and simplifying the purification of the final product. The most common and well-documented capping agent is acetic anhydride (B1165640), typically used in combination with a base like N,N-diisopropylethylamine (DIEA) or pyridine (B92270) in a solvent such as N,N-dimethylformamide (DMF).

Despite extensive searches for the use of this compound in this or any other capacity within solid-phase synthesis, no published data, experimental protocols, or comparative studies were found. The existing literature on this compound primarily focuses on its synthesis and its role as an intermediate in the production of other chemicals, such as methylene (B1212753) diphenyl diisocyanate (MDI).[1]

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide an overview of the standard capping process in SPPS and a comparison of commonly used capping reagents, for which extensive experimental data is available.

Standard Capping Protocol in Solid-Phase Peptide Synthesis

The capping step is typically performed after each amino acid coupling cycle to acetylate any unreacted free amino groups on the growing peptide chain. This ensures that the final product mixture contains the target full-length peptide and easily separable, shorter, capped peptides.

A typical experimental workflow for capping is as follows:

G cluster_prep Preparation cluster_synthesis Synthesis Cycle prep_sol Prepare Capping Solution (e.g., Acetic Anhydride/DIEA in DMF) capping Add Capping Solution to Resin prep_sol->capping resin Peptide-Resin (Post-Coupling) wash1 Wash Resin (e.g., with DMF) resin->wash1 wash1->capping react React for 5-30 min capping->react wash2 Wash Resin (e.g., with DMF) react->wash2 deprotection Proceed to Next Fmoc-Deprotection wash2->deprotection

Caption: General workflow for a capping step in SPPS.

Comparison of Standard Capping Reagents

While acetic anhydride is the most prevalent capping reagent, other alternatives have been explored, though none have supplanted it for routine synthesis. The performance of these reagents is typically evaluated based on their capping efficiency, which should ideally be greater than 99.9% to ensure a high-purity final product.

ReagentTypical Concentration & ConditionsCapping Efficiency (%)AdvantagesDisadvantages
Acetic Anhydride 5-20% Ac₂O, 5-10% DIEA in DMF, 5-30 min reaction>99.9High efficiency, fast, readily availablePotential for side reactions if not controlled
N-acetylimidazole 0.5 M in DMF, 30 min reaction~99.5 - 99.8Milder than acetic anhydrideSlower reaction kinetics, lower efficiency
Benzoic Anhydride Used for capping hindered N-terminal amino groupsVariableCan cap sterically hindered aminesSlower, may require longer reaction times

Note: The efficiency data presented is a general representation from established SPPS literature and can vary based on the specific peptide sequence, resin, and reaction conditions.

Logical Relationship of Reagent Choice in SPPS

The selection of reagents in SPPS is a highly interconnected process. The choice of capping agent, for instance, is influenced by the overall synthetic strategy, including the types of amino acids and protecting groups used.

G cluster_strategy Synthetic Strategy cluster_reagents Reagent Selection cluster_outcome Outcome protecting_groups Protecting Groups (e.g., Fmoc, Boc) coupling_reagent Coupling Reagent (e.g., HBTU, HATU) protecting_groups->coupling_reagent amino_acids Amino Acid Sequence (e.g., steric hindrance) amino_acids->coupling_reagent capping_reagent Capping Reagent (e.g., Acetic Anhydride) amino_acids->capping_reagent purity Peptide Purity coupling_reagent->purity capping_reagent->purity solvent Solvent (e.g., DMF, NMP) solvent->purity yield Overall Yield solvent->yield

Caption: Interdependencies in SPPS reagent selection.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl N-Phenylcarbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl N-phenylcarbamate, ensuring the safety of personnel and adherence to regulatory standards.

Essential Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] All waste containing this compound, including contaminated materials, must be treated as hazardous waste.[3]

Key Hazard Data:

PropertyValueSource
Molecular Formula C8H9NO2[1]
Molecular Weight 151.16 g/mol [1]
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1][2]
Primary Hazards Irritant[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Always adhere to your institution's specific protocols and local, state, and federal regulations.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to wear the appropriate personal protective equipment to minimize exposure risks.

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety goggles or a face shield must be worn.[4]

  • Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[4][5]

2. Waste Collection and Labeling:

  • Collect all waste this compound in a designated, compatible, and sealable container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[3]

  • The container must be clearly and accurately labeled as "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and any associated hazard symbols as required by your institution.[3]

3. Segregation and Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, and absorbent pads used for spills, must also be disposed of as hazardous waste.[4]

  • Place these contaminated items in the same designated hazardous waste container as the chemical.[4]

5. Spill Management: In the event of a spill, follow these procedures:

  • Minor Spills: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the substance.[4] Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Major Spills: In the case of a larger spill, evacuate the immediate area and notify your institution's EHS department or emergency response team.[3]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Ensure all required waste manifest and record-keeping procedures are followed as per your institution's policy.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling Methyl N-Phenylcarbamate Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe collect_waste Collect Waste in a Designated Container ppe->collect_waste label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols collect_waste->label_waste spill Spill Occurs? label_waste->spill minor_spill Minor Spill: - Absorb with inert material - Collect in waste container spill->minor_spill Yes, Minor major_spill Major Spill: - Evacuate area - Notify EHS/Emergency Response spill->major_spill Yes, Major store_waste Store Waste Container in a Designated, Secure Area spill->store_waste No minor_spill->store_waste contact_ehs Contact EHS for Waste Pickup major_spill->contact_ehs store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling METHYL N-PHENYLCARBAMATE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl N-Phenylcarbamate

This guide provides immediate, essential safety protocols and logistical information for handling and disposing of this compound. It is intended for researchers, scientists, and drug development professionals to ensure a secure research environment.

Hazard Summary

This compound is a chemical compound that requires careful handling to prevent adverse health effects. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][2] Inhalation of dust or direct contact with the skin and eyes should be avoided.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is required when handling this compound.

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Wear appropriate chemical-resistant gloves to prevent skin exposure.[1][4] Thicker gloves (up to 3 mm or more) may be necessary where there is a risk of abrasion or puncture.[1]
Body Protection Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter is recommended.[4]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.

Preparation
  • Read and Understand Safety Precautions : Before handling, ensure all safety precautions have been read and understood.[4]

  • Ventilation : Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]

  • Emergency Equipment : Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4][5]

  • Don PPE : Put on the appropriate Personal Protective Equipment as specified in the table above.[4]

Handling the Compound
  • Avoid Contact : Avoid contact with eyes, skin, and clothing.[1][4]

  • Minimize Dust : Minimize dust generation and accumulation.[1][4]

  • Avoid Inhalation : Do not inhale the substance.[1][4]

  • Grounding : Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Hygiene : Do not eat, drink, or smoke in work areas. Wash hands and face thoroughly after handling.[1][6]

After Handling
  • Decontamination : Remove contaminated clothing and wash it before reuse.[4][5]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][7]

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Designated Container : Collect waste this compound in a designated, properly labeled, and sealed container compatible with the chemical. Mark the container clearly as "Hazardous Waste" and include the full chemical name.[8]

  • Segregation : Do not mix with other waste materials unless instructed to do so by your institution's Environmental Health and Safety (EHS) office.

Contaminated Materials
  • Disposal : Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads, must also be collected and disposed of as hazardous waste in the same designated container.[8]

Spill Management
  • Small Spills : For small spills, dampen the solid material with water and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material.[4]

  • Large Spills : In the event of a larger spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Collect the absorbed material and place it in the designated hazardous waste container for disposal.[8]

  • Ventilation : Ensure the area is well-ventilated after a spill.[4]

Final Disposal
  • EHS Contact : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]

  • Regulatory Compliance : Follow all institutional, local, state, and federal regulations for waste manifest and record-keeping.[8]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate handle_exp->clean_decon disp_waste Collect Waste handle_exp->disp_waste clean_store Store Unused clean_decon->clean_store clean_decon->disp_waste disp_ehs Contact EHS disp_waste->disp_ehs

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.